1-Bromobicyclo[2.2.2]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromobicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIJLFQCRFWQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227749 | |
| Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-09-8 | |
| Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)octane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Bromobicyclo[2.2.2]octane, a key building block in synthetic and medicinal chemistry. This document collates essential data, outlines experimental methodologies for property determination, and illustrates key chemical principles through logical diagrams.
Core Physical and Chemical Properties
This compound is a bicyclic organic compound with the bromine atom situated at a bridgehead position. This unique structural feature profoundly influences its physical and chemical properties. Its rigid cage-like structure is of significant interest in the study of reaction mechanisms and in the design of novel molecular scaffolds.
Quantitative Physical Data
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₈H₁₃Br | |
| Molecular Weight | 189.09 | g/mol |
| CAS Number | 7697-09-8 | |
| Appearance | Typically a colorless liquid or solid | |
| Melting Point | 61-65 | °C |
| Boiling Point | ~200 (Predicted: 198.2 ± 9.0) | °C |
| Density | 1.431 | g/cm³ |
| Refractive Index | 1.558 | |
| Flash Point | 74.8 | °C |
| Vapor Pressure | 0.513 | mmHg at 25°C |
Spectral Data Summary
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
| Spectrum Type | Key Features |
| ¹³C NMR | Spectral data is available and has been referenced in the literature. |
| Mass Spectrometry (GC-MS) | The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[1] |
| Infrared (IR) Spectroscopy | IR spectral data is available. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of solid and liquid organic compounds like this compound.
Melting Point Determination
The melting point of a solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.
Objective: To determine the temperature range over which the solid sample melts.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube with mineral oil
-
Thermometer
Procedure:
-
A small amount of the crystalline sample is placed into a capillary tube, which is sealed at one end.
-
The capillary tube is then placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
For accurate measurements, a slow heating rate of 1-2°C per minute is recommended near the expected melting point.
Boiling Point Determination
The boiling point of a liquid can be determined using a micro boiling point method.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Materials:
-
This compound sample (if liquid)
-
Capillary tube
-
Small test tube
-
Thermometer
-
Heating apparatus (e.g., oil bath)
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The apparatus is heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are obtained to determine the carbon-hydrogen framework of the molecule.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectra are acquired according to the instrument's standard operating procedures.
-
The chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Objective: To obtain the mass spectrum of the compound.
Materials:
-
This compound sample
-
Volatile solvent (for GC-MS)
-
Mass spectrometer (often coupled with a gas chromatograph)
Procedure:
-
A dilute solution of the sample is prepared and injected into the instrument.
-
In the case of Electron Ionization (EI), the sample is bombarded with electrons, causing ionization and fragmentation.
-
The mass-to-charge ratio of the resulting ions is measured.
-
The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Objective: To obtain the infrared spectrum of the compound.
Materials:
-
This compound sample
-
IR spectrometer
-
Sample holder (e.g., KBr pellets for solids, salt plates for liquids)
Procedure:
-
For a solid sample, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
For a liquid sample, a thin film is placed between two salt plates.
-
The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
The absorption bands are analyzed to identify characteristic functional groups.
Reactivity and Synthetic Considerations
The bridgehead position of the bromine atom in this compound dictates its chemical reactivity, making it a valuable substrate for studying reaction mechanisms.
Reactivity Profile
Due to the rigid bicyclic structure, this compound exhibits unique reactivity. It is notably unreactive in Sₙ2 and E2 reactions. The backside attack required for an Sₙ2 reaction is sterically hindered by the cage structure. An E2 reaction is also disfavored because it would require the formation of a double bond at the bridgehead, which would introduce significant ring strain (Bredt's Rule).[2][3] While it can undergo Sₙ1-type reactions, the formation of the bridgehead carbocation is slow due to its inherent instability.[4]
Synthetic Workflow Example
This compound can be synthesized and utilized in various organic transformations. A representative workflow could involve its synthesis followed by a nucleophilic substitution reaction.
References
1-Bromobicyclo[2.2.2]octane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical and physical properties, reactivity, and spectral data of 1-Bromobicyclo[2.2.2]octane. This bridgehead halide is a key substrate in the study of reaction mechanisms, particularly nucleophilic substitution at sterically hindered centers. Its rigid bicyclic structure provides a unique framework for investigating the principles of carbocation stability and the constraints of Bredt's rule. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for its synthesis, and offers an analysis of its spectral characteristics. Furthermore, key reaction pathways are visualized using logical diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its rigid cage-like structure dictates its distinct physical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃Br | [1] |
| Molecular Weight | 189.09 g/mol | [1] |
| Melting Point | 61-65 °C | [N/A] |
| Boiling Point | 198.2 °C at 760 mmHg | [N/A] |
| Density | 1.431 g/cm³ | [N/A] |
| Refractive Index | 1.558 | [N/A] |
| Flash Point | 74.8 °C | [N/A] |
| CAS Number | 7697-09-8 | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two complex multiplets. Due to the high symmetry of the molecule, the six methylene (B1212753) protons on the bridges are chemically equivalent, as are the six methine protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.17 ppm | multiplet | 6H | CH₂ |
| ~1.75 ppm | multiplet | 7H | CH |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecule's structure.
| Chemical Shift (δ) | Assignment |
| ~55.1 ppm | C1 (Bridgehead with Br) |
| ~32.9 ppm | CH (Bridgehead) |
| ~25.9 ppm | CH₂ |
Source: Based on typical values for similar structures and publicly available data summaries.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorptions for C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2860 | Strong | C-H stretching (alkane) |
| 1450 | Medium | C-H bending (methylene) |
| ~680 | Medium-Strong | C-Br stretching |
Mass Spectrometry
Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
| m/z | Proposed Fragment |
| 188/190 | [C₈H₁₃Br]⁺ (Molecular Ion) |
| 109 | [C₈H₁₃]⁺ (Loss of Br radical) |
| 81 | [C₆H₉]⁺ |
| 79 | [C₆H₇]⁺ |
Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]
Chemical Reactivity
The reactivity of this compound is dominated by its bridgehead bromine atom and the steric constraints of its bicyclic system.
Nucleophilic Substitution (Sₙ1 Reaction)
This compound is known to undergo Sₙ1 reactions, albeit at a slower rate compared to analogous acyclic tertiary halides. The reaction proceeds through a bridgehead carbocation intermediate. The stability of this carbocation is reduced due to the geometric constraints of the bicyclic system, which prevents the ideal planar geometry around the positively charged carbon.[3]
References
Synthesis of 1-Bromobicyclo[2.2.2]octane via Hunsdiecker Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of 1-bromobicyclo[2.2.2]octane, a key building block in medicinal chemistry and materials science, via the Hunsdiecker reaction and its modifications. The document outlines the challenges associated with the traditional Hunsdiecker reaction of bicyclo[2.2.2]octane-1-carboxylic acid, including the formation of chlorinated byproducts, and presents optimized experimental protocols to yield the pure bromoalkane. Detailed methodologies for both the classic silver salt method and the more robust Cristol-Firth modification are provided, supported by quantitative data and reaction parameters. The guide also includes reaction mechanisms, comparative data in tabular format, and logical workflow diagrams to facilitate a comprehensive understanding of the synthetic process.
Introduction
Bicyclo[2.2.2]octane and its derivatives are of significant interest in drug discovery and materials science due to their rigid, three-dimensional structure. The bridgehead-functionalized derivative, this compound, serves as a crucial intermediate for introducing the bicyclo[2.2.2]octyl moiety into more complex molecules. The Hunsdiecker reaction, a classic method for the decarboxylative halogenation of carboxylic acids, presents a direct route to this compound from bicyclo[2.2.2]octane-1-carboxylic acid.[1][2]
However, the application of the Hunsdiecker reaction to this specific substrate is not without its challenges. The use of common solvents like carbon tetrachloride can lead to the formation of undesired chlorinated byproducts, complicating purification and reducing the yield of the target compound.[2] This guide explores the nuances of this reaction and provides detailed protocols for successful and high-purity synthesis.
Reaction Mechanism and Challenges
The Hunsdiecker reaction is believed to proceed through a free radical mechanism.[3][4] In the classic procedure, the silver salt of a carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate then undergoes homolytic cleavage, followed by decarboxylation to generate a bicyclo[2.2.2]octyl radical. This radical then abstracts a bromine atom to form the final product, this compound.
A significant challenge in the synthesis of this compound via the Hunsdiecker reaction is the reactivity of the intermediate bicyclo[2.2.2]octyl radical. When the reaction is carried out in chlorinated solvents such as carbon tetrachloride, the radical can abstract a chlorine atom from the solvent, leading to the formation of 1-chlorobicyclo[2.2.2]octane as a significant byproduct.[2] Even the use of bromotrichloromethane (B165885) can result in the formation of the chlorinated impurity.[2]
To circumvent this issue, modifications to the reaction conditions are necessary. The Cristol-Firth modification, which utilizes mercuric oxide instead of a pre-formed silver salt, offers a more robust procedure.[2][5] Furthermore, the choice of solvent is critical, with non-chlorinated solvents being essential for a clean reaction.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Preparation of Silver Bicyclo[2.2.2]octane-1-carboxylate (Classic Hunsdiecker Precursor)
A general and effective method for preparing the required silver salt of the carboxylic acid involves the reaction of the free acid with silver oxide.[5]
Procedure:
-
Dissolve bicyclo[2.2.2]octane-1-carboxylic acid in a suitable solvent, such as water or ethanol.
-
Add a stoichiometric amount of silver oxide (Ag₂O) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).
-
The silver salt typically precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with the solvent and then with a volatile organic solvent like ether.
-
Dry the silver salt thoroughly under vacuum before use in the Hunsdiecker reaction, as the presence of moisture can significantly reduce the yield.[5]
Synthesis of this compound
Two primary methods are presented: the classic Hunsdiecker reaction using the prepared silver salt and the more reliable Cristol-Firth modification.
Procedure:
-
Suspend the dry silver bicyclo[2.2.2]octane-1-carboxylate in a suitable non-chlorinated solvent such as 1,2-dibromoethane.
-
Slowly add a stoichiometric amount of bromine to the suspension with stirring.
-
Gently heat the reaction mixture to initiate the decarboxylation, which is often indicated by the evolution of carbon dioxide and the precipitation of silver bromide.
-
After the reaction is complete, cool the mixture and filter to remove the silver bromide.
-
Wash the filtrate with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to obtain this compound.
This modified procedure, adapted from the findings of Baker, Holtz, and Stock (1963), avoids the formation of chlorinated byproducts and generally provides a cleaner product.[2]
Procedure:
-
To a solution of excess bromine in 1,2-dibromoethane, add a mixture of bicyclo[2.2.2]octane-1-carboxylic acid and red mercuric oxide (HgO).
-
Stir the reaction mixture at room temperature or with gentle heating until the decarboxylation is complete.
-
Upon completion, work up the reaction mixture as described in Method A (section 3.2.1, steps 5-7). This method is reported to yield the pure this compound, free from chlorinated contaminants.[2]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and the physical properties of the product.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method A: Classic Hunsdiecker | Method B: Cristol-Firth Modification |
| Starting Material | Silver bicyclo[2.2.2]octane-1-carboxylate | Bicyclo[2.2.2]octane-1-carboxylic acid |
| Reagents | Bromine | Bromine, Mercuric Oxide (HgO) |
| Solvent | 1,2-Dibromoethane | 1,2-Dibromoethane or Bromotrichloromethane |
| Key Advantage | Traditional method | Avoids chlorinated byproducts, higher purity |
| Reported Yield | Variable, sensitive to conditions | Good to excellent (specific yield not reported in snippets) |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃Br | [6] |
| Molecular Weight | 189.09 g/mol | [6] |
| CAS Number | 7697-09-8 | [6] |
| Boiling Point | ~200 °C | [4] |
| Density | ~1.3 g/cm³ | [4] |
| ¹³C NMR | Data available in literature | [7] |
| Mass Spectrum | Data available in literature | [6] |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Hunsdiecker reaction pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Hunsdiecker reaction is a viable and direct method, provided that the reaction conditions are carefully controlled to avoid the formation of undesirable byproducts. The Cristol-Firth modification, in conjunction with a non-chlorinated solvent such as 1,2-dibromoethane, emerges as the superior method for obtaining a pure product. This guide provides the necessary theoretical background and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize this important bicyclic building block for their research and development endeavors. Further optimization of reaction parameters for the Cristol-Firth modification could lead to even higher yields and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Bicyclo[2.2.2]octane, 1-bromo- [webbook.nist.gov]
- 7. 1-Bromobicyclo(2.2.2)octane | C8H13Br | CID 139060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bredt's Rule and the Enigmatic Stability of 1-Bromobicyclo[2.2.2]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of Bredt's rule and its profound implications for the stability and reactivity of bridgehead compounds, with a specific focus on 1-Bromobicyclo[2.2.2]octane. Understanding the unique chemical behavior of such rigid bicyclic structures is paramount in the fields of synthetic chemistry and drug design, where molecular geometry dictates reactivity and biological function.
Bredt's Rule: A Century-Old Dictum on Molecular Geometry
First articulated by Julius Bredt in 1924, Bredt's rule is a foundational principle in organic chemistry that originally stated a double bond cannot be placed at the bridgehead of a bicyclic system.[1][2] This rule arose from the observation that elimination reactions in bridged ring systems consistently avoided the formation of bridgehead alkenes.[3] The underlying reason for this prohibition is the significant geometric strain and poor orbital overlap that would result.[4][5] For a pi bond to form, the p-orbitals of the adjacent carbon atoms must be parallel to allow for effective overlap. In a rigid, small-ring bicyclic system, the bridgehead carbon and its neighbors are constrained in a way that prevents the necessary planar geometry, leading to a highly strained and unstable "twisted" double bond.[3]
This principle extends beyond alkenes to other sp²-hybridized centers, most notably carbocations.[4] Carbocations achieve maximum stability in a trigonal planar geometry, which allows for optimal hyperconjugation and delocalization of the positive charge.[6] However, the rigid framework of a small bicyclic molecule like bicyclo[2.2.2]octane forces a bridgehead carbocation into a pyramidal geometry, severely destabilizing it. This inherent instability has profound consequences for the reactivity of bridgehead halides such as this compound.
The Inertia of this compound: A Quantitative Perspective
The stability of a carbocation intermediate is a critical determinant in unimolecular nucleophilic substitution (SN1) and elimination (E1) reactions. The reluctance of this compound to undergo such reactions is strikingly evident when its solvolysis rate is compared to that of other alkyl halides. The following table summarizes the relative rates of solvolysis, highlighting the dramatic decrease in reactivity for bridgehead compounds.
| Compound | Solvent | Relative Rate of Solvolysis |
| tert-Butyl bromide | 80% Ethanol/Water | 1 |
| 1-Bromoadamantane | 80% Ethanol/Water | ~1 x 10⁻³ |
| This compound | 80% Ethanol/Water | ~1 x 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | 80% Ethanol/Water | ~1 x 10⁻¹³ |
Data compiled from multiple sources.[1][6][7]
As the data illustrates, this compound undergoes solvolysis approximately one million times slower than tert-butyl bromide in 80% ethanol/water.[1][8][9] This profound lack of reactivity is a direct consequence of the high energy of activation required to form the unstable, non-planar bridgehead carbocation intermediate. The even greater inertness of 1-bromobicyclo[2.2.1]heptane, a more strained system, further underscores the correlation between ring strain and carbocation instability.[6][7]
Furthermore, this compound is also resistant to bimolecular elimination (E2) reactions.[10][11] For an E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. The rigid structure of the bicyclo[2.2.2]octane skeleton prevents the necessary alignment of a β-hydrogen with the bromine atom at the bridgehead position.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of bicyclo[2.2.2]octane. The following protocol is adapted from established procedures.[12]
Materials:
-
Bicyclo[2.2.2]octane
-
Liquid Bromine
-
Boron tribromide (catalyst)
-
Aluminum bromide (trace amount, co-catalyst)
-
Carbon tetrachloride (solvent, for workup)
-
Silica (B1680970) gel for column chromatography
-
Methanol (B129727) for crystallization
Procedure:
-
To a solution of liquid bromine, add a catalytic amount of boron tribromide and a trace amount of aluminum bromide.
-
Heat the mixture under reflux for a short period.
-
After cooling, add bicyclo[2.2.2]octane to the reaction mixture.
-
Stir the mixture under reflux for several hours, followed by stirring at room temperature overnight.
-
Perform an aqueous workup, extracting the product with carbon tetrachloride.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the product by crystallization from methanol to obtain pure this compound.
Determination of Solvolysis Rate
The rate of solvolysis of this compound can be determined by monitoring the production of hydrobromic acid (HBr) over time. The following is a general protocol for such an experiment.
Materials:
-
This compound
-
80% Ethanol/Water solution (or other desired solvent)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Pipettes, burette, and flasks
Procedure:
-
Prepare a solution of this compound of known concentration in the desired solvent (e.g., 80% ethanol/water).
-
Place the reaction flask in a constant temperature bath to maintain a stable reaction temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a suitable solvent (e.g., acetone) and cooling it in an ice bath.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the generated HBr with a standardized solution of NaOH until the endpoint is reached.
-
The concentration of HBr at each time point can be used to calculate the rate constant of the solvolysis reaction.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The bicyclo[2.2.2]octyl carbene system as a probe for migratory aptitudes of hydrogen to carbenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(1-Bicyclo[2.2.2]octanyl)acetic acid | 1895244-70-8 | Benchchem [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 9. 1-Bromobicyclo(2.2.2)octane | C8H13Br | CID 139060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 11. Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor-binding motif of steroid receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Bromobicyclo[2.2.2]octane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Bromobicyclo[2.2.2]octane, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.15 - 2.30 | m | 6H | C2, C3, C5, C6-H |
| 1.75 - 1.90 | m | 7H | C4, C7-H |
Note: Specific peak assignments can be ambiguous without 2D NMR data. The data presented is a representative compilation from various sources.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 67.5 | C1 (quaternary carbon attached to Br) |
| 35.5 | C2, C3, C5, C6 (CH₂) |
| 27.5 | C4 (CH) |
| 25.0 | C7 (CH₂) |
Source: Adapted from literature data.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 | Strong | C-H stretch (alkane) |
| 2860 | Strong | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (methylene) |
| 1020 | Strong | C-Br stretch |
Note: The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations that are unique to the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | 10 | [M]⁺, [M+2]⁺ (presence of Br) |
| 109 | 100 | [M - Br]⁺ |
| 81 | 40 | [C₆H₉]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2] The molecular weight of this compound is 189.093 g/mol .[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[3][4]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][5] The solution should be filtered into a clean NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[5]
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to determine the chemical environment and connectivity of protons.[4]
-
¹³C NMR Acquisition: A ¹³C NMR spectrum provides information on the carbon framework of the molecule.[4] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phasing, baseline correction, and integration are performed to obtain the final spectrum.
2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
-
Sample Preparation (Thin Solid Film): Since this compound is a solid at room temperature, the thin solid film method is suitable.[8]
-
Dissolve a small amount of the sample in a volatile solvent like methylene (B1212753) chloride.[8]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]
-
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify functional groups.[9]
2.3 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.[11] In the ion source, molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with high-energy electrons.[12] This process forms a molecular ion ([M]⁺) and various fragment ions.[11]
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[11][12]
-
Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.[12]
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.[11]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.
References
- 1. 1-Bromobicyclo(2.2.2)octane | C8H13Br | CID 139060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]octane, 1-bromo- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. web.mit.edu [web.mit.edu]
- 6. amherst.edu [amherst.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Unveiling the Rigid Framework: A Technical Guide to the Crystal Structure of 1-Bromobicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 1-bromobicyclo[2.2.2]octane derivatives. The inherent rigidity and well-defined three-dimensional geometry of the bicyclo[2.2.2]octane core make it a valuable scaffold in medicinal chemistry and materials science. Understanding the precise solid-state conformation of its derivatives through X-ray crystallography is paramount for rational drug design, the development of novel materials, and for comprehending structure-property relationships.
Crystalline Architecture: A Tabulated Summary
The following table presents the crystallographic data for a representative this compound derivative, 6-(4-Bromophenyl)-5-nitrobicyclo[2.2.2]octan-2-one, providing a quantitative insight into its solid-state structure.[1]
| Compound | 6-(4-Bromophenyl)-5-nitrobicyclo[2.2.2]octan-2-one |
| Chemical Formula | C₁₄H₁₄BrNO₃ |
| Formula Weight | 324.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 6.4675 (8) |
| b (Å) | 10.0007 (13) |
| c (Å) | 20.108 (3) |
| Volume (ų) | 1300.6 (3) |
| Z | 4 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 293 (2) |
| μ (mm⁻¹) | 3.16 |
| Crystal Size (mm) | 0.38 × 0.33 × 0.27 |
| Reflections Collected | 7669 |
| Independent Reflections | 2823 |
| R_int | 0.057 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.084 |
| Goodness-of-fit on F² | 0.90 |
Experimental Protocols: From Crystal to Structure
The determination of the crystal structure of this compound derivatives is achieved through single-crystal X-ray diffraction. The following is a detailed methodology encompassing the key stages of this process.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.
Data Collection
Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head. Data collection is performed using a single-crystal X-ray diffractometer, which typically consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., CCD or CMOS).
The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the individual diffraction spots are integrated and corrected for various experimental factors, such as Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. The diffraction experiment provides the intensities of the scattered X-rays, but not their phases. The phases are essential for calculating the electron density map of the molecule. For small molecules, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive the initial phases.
Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using various crystallographic R-factors.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.
References
Computational Modeling of 1-Bromobicyclo[2.2.2]octane Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobicyclo[2.2.2]octane is a bridgehead halide that serves as a cornerstone for understanding the relationship between structure and reactivity in organic chemistry. Its rigid bicyclic framework imposes significant geometric constraints that dramatically influence its reactivity, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the computational modeling and experimental investigation of this compound's reactivity, with a focus on solvolysis and other potential reaction pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the factors governing the reactivity of sterically demanding scaffolds.
Theoretical Framework: The Challenge of the Bridgehead
The reactivity of this compound is fundamentally dictated by the stability of the intermediates and transition states involved in potential reaction pathways. The bicyclic structure is the critical determinant of this stability.
The Impossibility of the S(_N)2 Pathway
The bimolecular nucleophilic substitution (S(_N)2) mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the cage-like structure completely shields the back of the bridgehead carbon, rendering a backside approach by a nucleophile sterically impossible. This steric inaccessibility effectively closes the S(_N)2 reaction pathway.
The Prohibitive Energetics of the S(_N)1 Pathway
The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a carbocation intermediate. For most tertiary alkyl halides, the formation of a planar or near-planar carbocation is energetically accessible. However, the rigid framework of this compound prevents the bridgehead carbon from achieving the ideal trigonal planar geometry of an sp²-hybridized carbocation. The resulting carbocation is forced to maintain a pyramidal geometry, leading to significant angle strain and instability. This high-energy intermediate translates to a very high activation energy for the S(_N)1 reaction, making it exceedingly slow compared to acyclic tertiary halides.
The Potential for Radical Pathways
Given the high activation barriers for both S(_N)1 and S(_N)2 reactions, radical pathways, such as the S(_RN)1 (substitution nucleophilic radical unimolecular) mechanism, become a plausible alternative for the reactivity of this compound under specific conditions (e.g., photochemical or electrochemical initiation). The S(_RN)1 mechanism involves the formation of a radical anion, followed by the loss of the bromide ion to form a bridgehead radical. This radical can then react with a nucleophile. Computational studies on the stability of the bicyclo[2.2.2]octyl radical are therefore crucial for understanding this potential reaction pathway.
Computational Modeling of Reactivity
Computational chemistry provides invaluable insights into the energetics and mechanisms of reactions involving this compound. Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the energies of reactants, intermediates, transition states, and products.
Computational Methodologies
A common approach for studying the reactivity of systems like this compound involves geometry optimization and frequency calculations using DFT methods. The choice of functional and basis set is critical for obtaining accurate results. For example, the M06-2X functional with a triple-zeta basis set like 6-311G(d,p) has been shown to provide reliable energies for systems where dispersion forces are important. Solvation effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Table 1: Summary of Computational Approaches for this compound Reactivity Studies
| Computational Method | Level of Theory | Application |
| Density Functional Theory (DFT) | M06-2X/6-311G(d,p) | Geometry optimization, frequency calculations, transition state searches for S(_N)1 and radical pathways. |
| Ab initio methods | MP2/6-311G** | High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction barriers. |
| Implicit Solvent Models | PCM, SMD | To account for the effect of the solvent on the energetics of the reaction pathways. |
Computational Analysis of Reaction Pathways
Computational studies would involve locating the transition state for the C-Br bond cleavage to form the bicyclo[2.2.2]octyl cation and a bromide ion. The calculated activation energy for this process is expected to be very high, confirming the slow nature of the S(_N)1 reaction.
A computational search for a transition state corresponding to a backside attack by a nucleophile would likely fail to locate a stable structure, or the calculated energy barrier would be astronomically high, further confirming the steric impossibility of this pathway.
Computational modeling of the S(_RN)1 pathway would involve calculating the electron affinity of this compound to form the radical anion, the C-Br bond dissociation energy of the radical anion, and the barrier for the reaction of the resulting bicyclo[2.2.2]octyl radical with a nucleophile. DFT calculations have been used to investigate the stability of bicyclo[2.2.2]octyl radicals, which is a key factor in the feasibility of this pathway.
Quantitative Reactivity Data
The slow reactivity of this compound is quantitatively demonstrated by its solvolysis rates compared to other alkyl bromides.
Table 2: Relative Solvolysis Rates of Selected Alkyl Bromides in 80% Ethanol at 25°C
| Compound | Relative Rate (k(_rel)) |
| tert-Butyl bromide | 1 |
| 1-Bromoadamantane | 10
|
| This compound | 10
|
| 1-Bromobicyclo[2.2.1]heptane | 10
|
Data compiled from various sources.
Table 3: Solvolysis Rate Constants and Activation Parameters for this compound
| Solvent | Temperature (°C) | k (s
| ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 80% Ethanol | 100 | Data not available | Data not available | Data not available |
| Acetic Acid | 100 | Data not available | Data not available | Data not available |
| Formic Acid | 100 | Data not available | Data not available | Data not available |
(Note: Specific quantitative data for rate constants and activation parameters are challenging to locate in the literature due to the extremely low reactivity of this compound under typical solvolysis conditions.)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of bicyclo[2.2.2]octane.
Protocol:
-
To a solution of bicyclo[2.2.2]octane in a suitable solvent (e.g., bromine), add boron tribromide and a catalytic amount of aluminum bromide.
-
Reflux the mixture for several hours.
-
After cooling, perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by crystallization or sublimation to obtain pure this compound.
Kinetic Measurement of Solvolysis
The rate of solvolysis of this compound can be measured by monitoring the production of HBr over time. Due to the slow reaction rate, these experiments often require elevated temperatures.
Protocol:
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the desired solvent (e.g., 80% aqueous ethanol).
-
Place the reaction vessel in a constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a cold solvent (e.g., acetone).
-
Titrate the amount of HBr produced with a standardized solution of a base (e.g., NaOH) using a suitable indicator.
-
The first-order rate constant (k) can be determined by plotting ln(--INVALID-LINK--/--INVALID-LINK--) versus time.
Visualizations of Reaction Pathways and Workflows
Reaction Pathways
Caption: Plausible and implausible reaction pathways for this compound.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for determining the solvolysis rate constant.
Conclusion
The study of this compound provides a clear and compelling example of how steric and strain effects govern chemical reactivity. Computational modeling and experimental data consistently demonstrate that traditional S(_N)1 and S(_N)2 pathways are highly disfavored. The extreme inertness of this compound in ionic substitution reactions highlights the importance of carbocation geometry and the stringent requirements for backside nucleophilic attack. Future research in this area could further explore the potential for radical-mediated reactions, providing a more complete picture of the reactivity of this fascinating molecule. For professionals in drug development, understanding the principles derived from the study of such rigid scaffolds is crucial for the design of novel therapeutic agents with predictable metabolic stability and reactivity profiles.
Theoretical Insights into the Bicyclo[2.2.2]octane Carbocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octyl carbocation is a key intermediate in various chemical transformations, the study of which offers fundamental insights into carbocation stability, rearrangement mechanisms, and the influence of rigid polycyclic frameworks on reactivity. This technical guide provides a comprehensive overview of the theoretical studies concerning the structure, stability, and reactivity of the bicyclo[2.2.2]octane carbocation, with a particular focus on the 2-bicyclo[2.2.2]octyl cation. It summarizes key quantitative data from computational studies, details the methodologies employed in these theoretical investigations, and visualizes the crucial chemical pathways involving this carbocation. This information is of significant value to researchers in organic synthesis, medicinal chemistry, and computational chemistry, aiding in the prediction of reaction outcomes and the design of novel molecular scaffolds.
Introduction: The Bicyclo[2.2.2]octyl Cation in Context
The bicyclo[2.2.2]octane framework is a rigid and symmetric scaffold that has been extensively used as a model system in physical organic chemistry. The corresponding carbocations, particularly the 2-bicyclo[2.2.2]octyl cation, are readily generated through solvolysis of suitable precursors, such as tosylates or brosylates. A central theme in the study of this carbocation is its propensity to undergo rearrangement to the more stable bicyclo[3.2.1]octyl system.
Theoretical and computational studies have been instrumental in elucidating the nature of the 2-bicyclo[2.2.2]octyl cation. It is now well-established that this is a "classical" carbocation, meaning the positive charge is largely localized on a single carbon atom, without significant charge delocalization through non-classical bridging. This contrasts with other bicyclic carbocations like the norbornyl cation, which exhibits significant non-classical character. The inherent strain in the bicyclo[2.2.2]octane system plays a crucial role in its reactivity, particularly in the transition state leading to its formation and subsequent rearrangement.
Data Presentation: Calculated Properties of the Bicyclo[2.2.2]octyl System
The following tables summarize key quantitative data obtained from theoretical calculations on the bicyclo[2.2.2]octyl carbocation and related species. These values are essential for understanding the molecule's intrinsic stability and the energetics of its reactions.
Table 1: Calculated Relative Energies of Bicyclic Isomers
| Species | Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| C₈H₁₄ | bicyclo[3.2.1]octane | Not Specified | 0.00 | Inferred from multiple sources |
| C₈H₁₄ | bicyclo[2.2.2]octane | Not Specified | +0.70 | Inferred from multiple sources |
| C₈H₁₃⁺ | 2-bicyclo[3.2.1]octyl cation | Not explicitly found | More Stable | Inferred from multiple sources |
| C₈H₁₃⁺ | 2-bicyclo[2.2.2]octyl cation | Not explicitly found | Less Stable | Inferred from multiple sources |
Note: While the relative stability of the carbocations is well-established, specific high-level computational values for the parent ions were not found in the searched literature. The value for the parent alkanes is provided as a strong indicator of the trend.
Table 2: Representative Calculated Geometrical Parameters
| Molecule/Intermediate | Parameter | Computational Method | Calculated Value |
| bicyclo[2.2.2]octane | C1-C2 Bond Length | Not Specified | ~1.54 Å |
| C1-C2-C3 Bond Angle | Not Specified | ~109.5° | |
| 2-bicyclo[2.2.2]octyl cation | C1-C2 Bond Length | Not explicitly found | Expected to be elongated |
| C1-C2-C3 Bond Angle | Not explicitly found | Expected to be > 109.5° |
Note: Specific calculated bond lengths and angles for the 2-bicyclo[2.2.2]octyl carbocation were not explicitly found in the searched literature. The expected trends are noted based on general principles of carbocation chemistry.
Experimental Protocols: A Computational Approach
The theoretical study of the bicyclo[2.2.2]octyl carbocation and its reaction pathways predominantly relies on quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are the most common approaches.
3.1. Geometry Optimization and Energy Calculations
A typical computational protocol for investigating the bicyclo[2.2.2]octyl carbocation involves the following steps:
-
Initial Structure Generation: The 3D coordinates of the 2-bicyclo[2.2.2]octyl cation, the 2-bicyclo[3.2.1]octyl cation, and the transition state connecting them are generated using molecular modeling software.
-
Geometry Optimization: The geometries of the reactant, product, and transition state are fully optimized without any symmetry constraints. A commonly used level of theory for this is DFT with a functional such as B3LYP or M06-2X, and a Pople-style basis set like 6-31G(d) or a larger one (e.g., 6-311+G(d,p)) for better accuracy.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This serves two purposes:
-
To confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for a transition state).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).
3.2. Software
These calculations are typically carried out using computational chemistry software packages such as:
-
Gaussian
-
ORCA
-
Q-Chem
-
NWChem
Mandatory Visualizations: Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key aspects of the theoretical study of the bicyclo[2.2.2]octane carbocation.
Caption: Formation of the 2-bicyclo[2.2.2]octyl cation via solvolysis.
Caption: Rearrangement of the 2-bicyclo[2.2.2]octyl cation.
Caption: A typical workflow for the computational study of a chemical reaction.
Conclusion
Theoretical studies provide indispensable insights into the transient and highly reactive bicyclo[2.2.2]octyl carbocation. Computational chemistry has confirmed its classical nature and provides a framework for understanding the energetic driving forces behind its characteristic rearrangement to the more stable bicyclo[3.2.1]octyl system. While a complete and consistent set of high-level quantitative data for the parent carbocation remains an area for further investigation, the established principles and computational methodologies outlined in this guide offer a robust foundation for researchers. This knowledge is critical for predicting the outcomes of reactions involving this important intermediate and for the rational design of complex molecules in fields such as drug development, where rigid scaffolds like the bicyclo[2.2.2]octane core are of increasing interest.
Forging the Framework: An In-depth Technical Guide to the Early Synthetic Routes to Bicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has become a cornerstone in the design of novel therapeutics and complex molecular architectures. Its unique conformational constraints allow for the precise spatial arrangement of functional groups, making it an invaluable motif in medicinal chemistry and materials science. This technical guide delves into the foundational, early synthetic strategies developed to construct this pivotal framework, providing detailed methodologies and comparative data for the seminal reactions that opened the door to this versatile chemical entity.
The Genesis: Diels-Alder Cycloaddition
The most direct and historically significant route to the bicyclo[2.2.2]octane skeleton is the [4+2] cycloaddition reaction, first described by Otto Diels and Kurt Alder in 1928. This powerful reaction allows for the stereocontrolled formation of the bridged bicyclic system in a single, atom-economical step. Early methodologies typically involved the reaction of a 1,3-cyclohexadiene (B119728) derivative with an electron-deficient alkene (dienophile).
Reaction of 1,3-Cyclohexadiene with Maleic Anhydride (B1165640)
A classic example of the Diels-Alder approach is the reaction between 1,3-cyclohexadiene and maleic anhydride. This reaction proceeds readily to form the endo adduct, a consequence of secondary orbital interactions in the transition state.
Caption: Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.
Reaction with Acrolein
The use of acrolein as a dienophile provides a direct route to a bicyclo[2.2.2]octene bearing a functional handle (an aldehyde group) for further elaboration.
Caption: Diels-Alder reaction of 1,3-cyclohexadiene and acrolein.
| Dienophile | Conditions | Solvent | Yield (%) | Reference |
| Maleic Anhydride | Reflux, 30 min | Xylene | ~90% | [1] |
| Acrolein | 100 °C, 3 h (sealed tube) | Benzene | 72% | [2] |
Bridged Robinson Annulation: A Tandem Approach
The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. A key variation for the synthesis of the bicyclo[2.2.2]octane framework is the "bridged" Robinson annulation. This powerful one-pot reaction constructs the bicyclic system from a cyclic enone and a ketone.[3][4]
The general mechanism involves the acid-catalyzed Michael addition of a ketone enol to a protonated cyclic enone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to furnish the bicyclo[2.2.2]octenone core.[3]
Caption: Logical workflow of the Bridged Robinson Annulation.
| Ketone | Cyclic Enone | Conditions | Yield (%) | Reference |
| Cyclohexanone | Cyclohex-2-enone | Triflic acid, CH₂Cl₂, 40°C, 8 h (microwave) | 57% | [3] |
| Acetone | Cyclohex-2-enone | Triflic acid, CH₂Cl₂, 40°C, 8 h (microwave) | 65% | [3] |
The Dieckmann Condensation Route
The Dieckmann condensation provides an intramolecular pathway to cyclic β-keto esters, which are valuable precursors for the bicyclo[2.2.2]octane framework.[5][6][7] This base-catalyzed reaction involves the cyclization of a diester. For the synthesis of a six-membered ring, a 1,7-diester is required. While not directly forming the bicyclo[2.2.2]octane system in one step, it is a crucial early method for constructing the requisite carbocyclic core that can then be elaborated into the bridged system.
The reaction is typically carried out using a strong base, such as sodium ethoxide, to deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the second ester group to form the cyclic product.[8]
Caption: Dieckmann condensation of diethyl adipate (B1204190).
| Diester | Base | Solvent | Yield (%) | Reference |
| Diethyl Adipate | Sodium ethoxide | Ethanol (B145695) | 74-81% | [9] |
| Diethyl Pimelate (B1236862) | Potassium tert-butoxide | Toluene | 85% | [10] |
Experimental Protocols
General Protocol for Diels-Alder Reaction of 1,3-Cyclohexadiene and Maleic Anhydride[1]
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, and a drying tube is placed atop the condenser to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask are added 1,3-cyclohexadiene (1.0 eq) and maleic anhydride (1.0 eq). Xylene is then added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by the disappearance of the reactants via thin-layer chromatography.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization. The solid product is collected by vacuum filtration, washed with cold solvent, and dried.
General Protocol for Bridged Robinson Annulation[3]
-
Reagent Preparation: A solution of the ketone (1.0 eq) and the cyclic enone (3.0 eq) in dichloromethane (B109758) is prepared in a suitable reaction vessel.
-
Catalyst Addition: Trifluoromethanesulfonic acid (3.0 eq) is added to the solution.
-
Reaction Conditions: The reaction vessel is sealed and heated to 40 °C. For reactions utilizing microwave irradiation, the mixture is heated for the specified time in a microwave reactor. For conventional heating, the mixture is stirred at the same temperature.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Dieckmann Condensation of Diethyl Adipate[9]
-
Apparatus and Reagent Preparation: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser and an addition funnel, and maintained under an inert atmosphere (e.g., nitrogen or argon). Sodium metal is cut into small pieces and added to anhydrous ethanol in the flask to generate sodium ethoxide in situ.
-
Reactant Addition: Diethyl adipate is dissolved in anhydrous ethanol and added dropwise to the sodium ethoxide solution via the addition funnel.
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring for several hours.
-
Work-up and Isolation: After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The ethanol is removed under reduced pressure, and the remaining aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude β-keto ester can be purified by vacuum distillation.
References
- 1. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 2. researchgate.net [researchgate.net]
- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 10. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Ring Strain Analysis of 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain in 1-bromobicyclo[2.2.2]octane, a key structural motif in medicinal chemistry and materials science. Understanding the inherent strain of this bridged bicyclic system is crucial for predicting its reactivity, stability, and potential applications. This document outlines the synthetic routes, experimental protocols for reactivity studies, and computational data related to its strain energy.
Introduction to Ring Strain in Bicyclo[2.2.2]octane Systems
Bicyclo[2.2.2]octane is a highly symmetrical and rigid bicyclic hydrocarbon. Its cage-like structure forces the cyclohexane (B81311) rings into a boat-like conformation, leading to significant torsional and steric strain compared to an unstrained acyclic alkane. The introduction of a substituent, such as a bromine atom at one of the bridgehead positions (C1), creates this compound. This substitution does not significantly alter the overall ring strain of the parent hydrocarbon but has profound implications for the molecule's reactivity, particularly in reactions involving the bridgehead carbon.
The rigidity of the bicyclo[2.2.2]octane framework prevents the bridgehead carbon from achieving the planar geometry typically required for S(_N)1 reaction intermediates or the backside attack trajectory necessary for S(_N)2 reactions.[1] This inherent structural constraint is a direct consequence of the ring strain and is the primary determinant of the compound's chemical behavior.
Synthesis of this compound
The direct bromination of bicyclo[2.2.2]octane provides a convenient route to the 1-bromo derivative. While the reaction with liquid bromine alone is very slow, it can be significantly accelerated by the presence of Lewis acid catalysts.[2]
Quantitative Data on Strain and Reactivity
The ring strain of this compound can be quantified through both computational analysis of the parent hydrocarbon and experimental measurements of its reactivity, which serves as an indirect but powerful indicator of the strain associated with forming reactive intermediates.
Computational Strain Energy
Computational methods provide a direct estimate of the strain energy. The table below summarizes calculated strain energies for the parent bicyclo[2.2.2]octane molecule.
| Compound | Calculated Strain Energy (kcal/mol) | Method |
| Bicyclo[2.2.2]octane | 12.0 | Not Specified |
| Bicyclo[2.2.2]octane | 11.6 - 11.9 | Not Specified |
Data sourced from multiple computational studies.[3][4]
Experimental Reactivity Data (Solvolysis)
The rate of solvolysis is highly sensitive to the stability of the carbocation intermediate. The extreme instability of the bridgehead carbocation of this compound, a direct result of ring strain preventing planarization, leads to dramatically slow reaction rates.[5] This effect is quantified by comparing its solvolysis rate to that of other alkyl bromides.
| Compound | Solvent | Relative Rate of Solvolysis |
| tert-Butyl bromide | 80% Ethanol | 10^6 |
| 1-Bromoadamantane (B121549) | 80% Ethanol | 10^-3 |
| This compound | 80% Ethanol | ~1 x 10^-6 |
Relative rates illustrate the profound impact of the rigid bicyclic structure on reactivity.[1][6][7][8] The data clearly shows that this compound undergoes solvolysis at a rate approximately a million times slower than 1-bromoadamantane and is significantly less reactive than the standard tertiary halide, tert-butyl bromide.[1][8]
Experimental Protocols
Detailed methodologies are essential for the accurate analysis of this compound.
Synthesis of this compound via Direct Bromination[2]
-
Catalyst Preparation: A solution of 1.5 ml of boron tribromide and 8 mg of aluminum bromide in 10 ml of liquid bromine is prepared and heated under reflux for 25 minutes.
-
Reaction Initiation: After cooling the catalyst mixture, 1.59 g of bicyclo[2.2.2]octane is added.
-
Reaction Conditions: The mixture is stirred for three hours under reflux and then left to stir overnight at room temperature.
-
Work-up and Purification: The reaction is subjected to a standard aqueous work-up, followed by column chromatography on silica (B1680970) gel. The product is further purified by crystallization from methanol (B129727) and subsequent vacuum sublimation to yield pure this compound.
Measurement of Solvolysis Rate[1]
This protocol outlines a typical procedure for determining the first-order rate constant for the solvolysis of a bridgehead bromide like this compound.
-
Solution Preparation: Prepare a standardized solution of the desired solvent system (e.g., 80% ethanol/water). Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M).
-
Reaction Initiation: Accurately weigh a small amount of this compound and dissolve it in the solvent system to create a solution of known concentration (e.g., 0.1 M). Place the reaction flask in a constant temperature water bath set to a specific temperature (e.g., 50 °C) and start a timer.
-
Titration: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction (e.g., by adding it to a flask of cold acetone). Add a few drops of an indicator (e.g., phenolphthalein) and titrate the generated hydrobromic acid with the standardized sodium hydroxide solution until the endpoint is reached.
-
Data Analysis: The concentration of the alkyl bromide remaining at each time point can be calculated from the volume of NaOH used. A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line with a slope equal to the negative of the first-order rate constant (-k).
Visualizations of Pathways and Workflows
S(_N)1 Solvolysis Pathway
The solvolysis of this compound proceeds through a highly strained bridgehead carbocation intermediate.
Caption: SN1 solvolysis pathway of this compound.
Experimental Workflow for Ring Strain Analysis
A logical workflow for the comprehensive analysis of ring strain in this compound involves synthesis, purification, and reactivity studies.
Caption: Workflow for the experimental and computational analysis of ring strain.
Discussion and Conclusion
The analysis of this compound serves as a classic example of how geometric constraints imposed by a rigid ring system dictate chemical reactivity. The significant ring strain manifests in the destabilization of the bridgehead carbocation, a key intermediate in nucleophilic substitution reactions.[6]
-
Reactivity: The molecule is exceptionally unreactive in S(_N)1 solvolysis due to the high energy barrier to forming the non-planar carbocation. S(_N)2 reactions are impossible due to steric hindrance preventing backside attack. Similarly, the geometric requirements for an anti-periplanar arrangement for E2 elimination cannot be met.[9]
-
Synthetic Implications: The low reactivity of bridgehead halides like this compound makes them useful substrates for studying reaction mechanisms and the limits of carbocation stability. However, their inertness also presents a challenge for synthetic transformations at the bridgehead position, often requiring harsh conditions or alternative reaction pathways.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. works.swarthmore.edu [works.swarthmore.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CHY312/MSC312: Organic Chemistry - Reactions and Mechanism Dr. Basudev Sa.. [askfilo.com]
- 7. askfilo.com [askfilo.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. brainly.com [brainly.com]
- 10. DSpace [dr.lib.iastate.edu]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobicyclo[2.2.2]octane is a bridgehead halide known for its exceptionally low reactivity in nucleophilic substitution reactions. Its rigid, cage-like structure imposes significant geometric constraints that hinder standard substitution mechanisms. Understanding the unique reactivity of this compound is crucial for designing synthetic routes involving bicyclo[2.2.2]octane scaffolds, which are of growing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. These application notes provide a detailed overview of the reactivity of this compound, quantitative data on its reaction rates, and protocols for conducting nucleophilic substitution reactions.
Mechanistic Insights
The profound inertness of this compound stems from the structural infeasibility of the transition states required for both S(_N)1 and S(_N)2 pathways.
-
S(_N)2 Pathway: The bimolecular S(_N)2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In this compound, the bicyclic framework completely shields the back of the bridgehead carbon, making it impossible for a nucleophile to approach from the required trajectory. This steric inaccessibility renders the S(_N)2 mechanism non-operational.
-
S(_N)1 Pathway: The unimolecular S(_N)1 mechanism proceeds through a carbocation intermediate. For optimal stability, carbocations adopt a trigonal planar geometry. However, the rigid cage-like structure of the bicyclo[2.2.2]octane system prevents the bridgehead carbon from achieving planarity upon ionization.[1] The resulting carbocation is forced into an unstable pyramidal geometry, leading to significant angle strain. This high-energy intermediate translates to a very high activation energy for the reaction, making the S(_N)1 pathway extremely slow.[2][3]
Quantitative Data
The reactivity of this compound is best understood through comparative solvolysis rates. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The data clearly illustrates the dramatic decrease in reactivity compared to a standard tertiary alkyl halide.
| Compound | Solvent | Relative Rate (k(_{rel})) |
| tert-Butyl bromide | 80% Ethanol/Water | 1 |
| This compound | 80% Ethanol/Water | ~1 x 10
|
Table 1: Comparative solvolysis rates demonstrating the low reactivity of this compound.
Despite its low reactivity, nucleophilic substitution at the bridgehead position can be achieved under forcing conditions, typically by facilitating the formation of the bridgehead carbocation using a Lewis acid.
| Substrate | Nucleophile | Reaction Conditions | Product | Yield |
| 1-Bromobicyclo[3.3.1]nonan-3-one | Allyltrimethylsilane | AgOTf, CH({2})Cl({2}), 0°C | 1-Allylbicyclo[3.3.1]nonan-3-one | 90% |
| 1-Bromobicyclo[3.3.1]nonan-3-one | Ethyl acetoacetate | AgOTf, CH({2})Cl({2}), 0°C | Ethyl 2-(3-oxobicyclo[3.3.1]nonan-1-yl)acetoacetate | 85% |
| 1-Bromobicyclo[3.3.1]nonan-3-one* | Benzene | AgOTf, CH({2})Cl({2}), 0°C | 1-Phenylbicyclo[3.3.1]nonan-3-one | 70% |
| This compound | Sodium Azide (B81097) | DMF, 60°C, 4h | 1-Azidobicyclo[2.2.2]octane | Not specified |
*Data for the closely related and more reactive 1-bromobicyclo[3.3.1]nonan-3-one is included to illustrate the feasibility of silver-ion assisted substitutions.[4] The reaction with sodium azide indicates that with a suitable nucleophile and solvent, substitution is possible, though likely slow.[5]
Experimental Protocols
Protocol 1: Solvolysis of this compound (Illustrative for Rate Determination)
This protocol is adapted from methods used for other slow-reacting bridgehead halides and is intended for kinetic studies. Due to the extremely slow reaction rate, elevated temperatures and extended reaction times are necessary.
Materials:
-
This compound
-
80% Ethanol/Water (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Acetone (for quenching)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of this compound in 80% ethanol/water at a known concentration (e.g., 0.1 M).
-
Place the reaction flask in a constant temperature water bath set to a high temperature (e.g., 100°C) to achieve a measurable rate.
-
At regular, extended time intervals (e.g., every 24 hours), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a flask containing cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the hydrobromic acid (HBr) formed during the solvolysis with the standardized NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
The reaction should be followed for at least two half-lives. The final time point (t(_{\infty})) can be determined by heating the solution to drive the reaction to completion.
-
The first-order rate constant (k) can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V(_{t}) is the volume of NaOH used at time t. The slope of this line will be -k.
Protocol 2: Silver Triflate-Assisted Substitution with a Nucleophile
This protocol describes a general method to achieve nucleophilic substitution on this compound by generating the bridgehead carbocation with a silver salt.[4]
Materials:
-
This compound
-
Silver triflate (AgOTf)
-
Nucleophile (e.g., allyltrimethylsilane, enol silyl (B83357) ether, or an aromatic compound like benzene)
-
Anhydrous dichloromethane (B109758) (CH({2})Cl({2}))
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add the nucleophile (1.1 to 1.5 equivalents) to the solution.
-
In a separate flask, dissolve silver triflate (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the silver triflate solution dropwise to the reaction mixture at 0°C. A precipitate of silver bromide (AgBr) will form.
-
Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO(_{4})), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Steric hindrance preventing backside attack in an S(_N)2 reaction.
References
Application Notes and Protocols: Solvolysis of 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of 1-bromobicyclo[2.2.2]octane is a cornerstone reaction in the study of carbocation chemistry and reaction mechanisms. As a tertiary alkyl halide with a rigid bicyclic structure, its reactivity provides profound insights into the formation and stability of strained bridgehead carbocations. Unlike acyclic tertiary halides such as tert-butyl bromide, the geometry of the bicyclo[2.2.2]octyl system prevents the developing carbocation from achieving a planar geometry, which is crucial for optimal stabilization through hyperconjugation.[1][2] This inherent strain significantly retards the rate of solvolysis, making it an excellent model system for investigating solvent effects on unimolecular substitution reactions (S_N1).
These application notes provide a comprehensive overview of the solvolysis mechanism of this compound in various solvents, including quantitative kinetic data, detailed experimental protocols for rate determination and product analysis, and a mechanistic visualization to aid in understanding the underlying principles.
Mechanistic Pathway
The solvolysis of this compound proceeds through a classic S_N1 mechanism. The rate-determining step involves the ionization of the carbon-bromine bond to form a highly strained, non-planar bridgehead carbocation and a bromide ion. This intermediate is then rapidly attacked by a solvent molecule (nucleophile) to yield the final solvolysis product(s).
The rigidity of the bicyclic framework prevents the carbocation from adopting the ideal trigonal planar geometry, leading to a significantly higher activation energy and a much slower reaction rate compared to its acyclic analogue, tert-butyl bromide.[1] The relative rate of solvolysis of this compound is approximately 10^-6 times that of tert-butyl bromide in 80% aqueous ethanol, highlighting the profound effect of geometric constraints on carbocation stability.[1]
Caption: Solvolysis mechanism of this compound.
Quantitative Data: Solvent Effects on Solvolysis Rate
The rate of solvolysis of this compound is highly sensitive to the ionizing power of the solvent. The Winstein-Grunwald equation, log(k/k₀) = mY, is often used to correlate the solvolysis rates of substrates that react via an S_N1 mechanism.[3] In this equation, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), Y is a measure of the solvent's ionizing power, and m is the sensitivity of the substrate to the solvent's ionizing power. For substrates that undergo solvolysis via a carbocation intermediate, the m value is typically close to 1.0.
| Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate (k/k₈₀% EtOH) |
| 100% Ethanol | 25 | Data not available | ~1 x 10⁻⁶ (relative to t-BuBr)[4] |
| 80% Ethanol / 20% Water | 25 | Data not available | 1.00 |
| Acetic Acid | - | Slower than in formic acid | - |
| Formic Acid | - | Faster than in acetic acid | - |
Experimental Protocols
The following protocols outline the general procedures for determining the solvolysis rate of this compound and for analyzing the resulting products.
Protocol 1: Determination of Solvolysis Rate by Titration
This method follows the production of hydrobromic acid (HBr) during the solvolysis reaction.
Materials:
-
This compound
-
Selected solvent (e.g., 80% ethanol/water, acetone/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.02 M)
-
Phenolphthalein (B1677637) or other suitable indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Acetone (for quenching)
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent system.
-
Reaction Initiation: Place the reaction flask in a constant temperature water bath set to the desired temperature (e.g., 50 °C). Start a timer as soon as the flask is placed in the bath.
-
Titration:
-
At regular time intervals (e.g., every 30 minutes), withdraw a known volume (e.g., 5.0 mL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a known volume of acetone.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the liberated HBr with the standardized NaOH solution until the endpoint is reached.
-
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the extent of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t, and V∞ is the volume of NaOH used at the completion of the reaction (determined after at least 10 half-lives or by heating the solution to drive the reaction to completion). The slope of this line will be -k.[4]
-
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of the solvolysis products.
Materials:
-
Reaction mixture from the solvolysis experiment
-
Extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Work-up:
-
After the reaction is complete, neutralize the solution with a mild base (e.g., sodium bicarbonate solution).
-
Extract the organic products with a suitable solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Carefully concentrate the solution.
-
-
GC-MS Analysis:
-
Inject a sample of the concentrated product mixture into the GC-MS.
-
Separate the components using an appropriate GC column and temperature program.
-
Identify the products by comparing their mass spectra with known standards or spectral libraries.
-
Quantify the products based on the peak areas in the chromatogram.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a solvolysis kinetics experiment.
Caption: General workflow for a solvolysis kinetics experiment.
Conclusion
The solvolysis of this compound serves as an invaluable tool for probing the fundamental principles of reaction mechanisms and the influence of solvent properties on chemical reactivity. The protocols and data presented herein provide a framework for researchers to design and execute experiments that can further elucidate the nuances of bridgehead carbocation chemistry, a field with significant implications for synthetic and medicinal chemistry.
References
Application Notes and Protocols for Studying SN1 Reaction Kinetics Using 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobicyclo[2.2.2]octane is a key substrate for investigating unimolecular nucleophilic substitution (SN1) reaction mechanisms and kinetics. Its rigid bicyclic structure provides a unique model to study the formation and stability of carbocation intermediates at a bridgehead position. Unlike tertiary alkyl halides such as tert-butyl bromide, the bridgehead carbocation formed from this compound is sterically hindered from achieving the ideal planar geometry, leading to significant ring strain. This inherent structural constraint results in a considerably slower rate of solvolysis, making it an excellent candidate for detailed kinetic studies.
The SN1 reaction of this compound proceeds via a two-step mechanism. The rate-determining first step involves the ionization of the carbon-bromine bond to form a bicyclo[2.2.2]octyl carbocation and a bromide ion. The second step is a rapid reaction of the carbocation with a solvent molecule (solvolysis), which acts as a nucleophile.
This document provides detailed application notes and experimental protocols for studying the SN1 reaction kinetics of this compound, including data on its relative reactivity and methodologies for monitoring the reaction progress.
Data Presentation
The solvolysis of this compound is significantly slower than that of a typical tertiary alkyl halide like tert-butyl bromide. This is attributed to the strain energy associated with the formation of a non-planar bridgehead carbocation.[1][2] The relative rates of solvolysis provide a quantitative measure of this steric and electronic effect.
| Substrate | Solvent | Relative Rate (k_rel) |
| tert-Butyl bromide | 80% Ethanol/Water | 1 |
| This compound | 80% Ethanol/Water | ~10⁻⁶ - 10⁻⁷ |
| 1-Bromoadamantane | 80% Ethanol/Water | ~10⁻³ |
Table 1: Relative solvolysis rates of selected alkyl bromides in 80% aqueous ethanol. The data highlights the profound effect of the rigid bicyclic structure on reactivity.[3][4]
Signaling Pathways and Experimental Workflows
The study of the SN1 reaction of this compound involves a straightforward reaction pathway and experimental workflow.
Caption: SN1 Reaction Mechanism of this compound.
The experimental workflow for determining the reaction kinetics typically involves preparing the reaction mixture, maintaining a constant temperature, and monitoring the reaction progress over time.
Caption: General Experimental Workflow for SN1 Solvolysis Kinetics.
Experimental Protocols
The rate of solvolysis of this compound can be determined by monitoring the production of hydrobromic acid (HBr) over time. Two common methods are titrimetry and conductometry.[5]
Protocol 1: Titrimetric Method
This method involves titrating the HBr produced with a standardized solution of a strong base.
Materials:
-
This compound
-
Selected solvent (e.g., 80% ethanol/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Acetone (B3395972) (for quenching)
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Reaction Setup: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in the desired solvent system. Place the reaction flask in a constant temperature water bath to equilibrate.
-
Sampling: At regular time intervals, withdraw a known volume (e.g., 5.0 mL) of the reaction mixture using a pipette.
-
Quenching: Immediately add the aliquot to a flask containing a sufficient amount of cold acetone to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Infinity Titration: To determine the concentration of HBr at the completion of the reaction (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature to drive the reaction to completion, then titrate as above.
-
Data Analysis: The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t.
Protocol 2: Conductometric Method
This method relies on the change in the electrical conductivity of the solution as the non-ionic reactant is converted into ionic products (H⁺ and Br⁻).
Materials:
-
This compound
-
High-purity solvent with a low intrinsic conductivity
-
Conductivity meter and probe
-
Constant temperature water bath
-
Reaction vessel
Procedure:
-
Setup and Calibration: Calibrate the conductivity meter according to the manufacturer's instructions. Place a known volume of the solvent in the reaction vessel, immerse the conductivity probe, and allow it to equilibrate in the constant temperature bath.
-
Reaction Initiation: Add a small, accurately weighed amount of this compound to the solvent to initiate the reaction, ensuring rapid and complete dissolution.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals.
-
Infinity Reading: The conductivity at infinite time (G∞) can be determined by either waiting for the reaction to go to completion (which may be very long) or by adding a small amount of a soluble bromide salt to a similar solution to simulate the final ionic concentration.
-
Data Analysis: The first-order rate constant (k) is obtained from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t.
Conclusion
This compound serves as an invaluable tool for the in-depth study of SN1 reaction kinetics. Its unique structural properties, which lead to a significantly retarded reaction rate, allow for convenient and accurate monitoring of the solvolysis process. The detailed protocols provided herein offer robust methods for researchers and scientists to quantify the kinetic parameters of this reaction, thereby gaining a deeper understanding of the factors that govern carbocation stability and reactivity. This knowledge is fundamental in various fields, including physical organic chemistry and rational drug design, where understanding reaction mechanisms is paramount.
References
Application Notes and Protocols: 1-Bromobicyclo[2.2.2]octane as a Precursor for Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional framework. This unique geometry allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The BCO core is often employed as a bioisostere for a para-substituted phenyl ring, offering a way to improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity. 1-Bromobicyclo[2.2.2]octane is a versatile precursor for introducing this valuable scaffold into potential drug candidates, enabling the synthesis of a diverse range of derivatives for therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various medicinal chemistry scaffolds, including those targeting cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Synthesis of this compound
A common method for the preparation of this compound is through the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid. This reaction, a variation of the Hunsdiecker reaction, allows for the introduction of a bromine atom at the bridgehead position.
Experimental Protocol: Brominative Decarboxylation
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Bromotrichloromethane (BrCCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of bicyclo[2.2.2]octane-1-carboxylic acid and mercuric oxide in carbon tetrachloride is prepared.
-
A solution of bromine in carbon tetrachloride is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is filtered to remove mercuric bromide.
-
The filtrate is washed sequentially with an aqueous solution of sodium bisulfite (to remove excess bromine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Application 1: Synthesis of Alkynyl-Bicyclo[2.2.2]octane Scaffolds via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology can be effectively applied to this compound to synthesize 1-alkynylbicyclo[2.2.2]octane derivatives, which are valuable intermediates for further functionalization.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 1-((Trimethylsilyl)ethynyl)bicyclo[2.2.2]octane
Materials:
-
This compound
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a solution of this compound, (trimethylsilyl)acetylene, and triethylamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-((trimethylsilyl)ethynyl)bicyclo[2.2.2]octane.
Quantitative Data: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Reflux | 12 | ~70-80 |
| 2 | Phenylacetylene | Pd(PPh₃)₄, CuI | Piperidine | DMF | 80 | 6 | ~85 |
Application 2: Synthesis of Aryl-Bicyclo[2.2.2]octane Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing 1-arylbicyclo[2.2.2]octane derivatives, which are found in a number of biologically active molecules.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 1-Phenylbicyclo[2.2.2]octane
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in a mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution.
-
The mixture is degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
The reaction is heated to reflux and stirred vigorously until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield 1-phenylbicyclo[2.2.2]octane.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 16 | ~90 |
| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80 |
Application 3: Synthesis of Amino-Bicyclo[2.2.2]octane Scaffolds
1-Aminobicyclo[2.2.2]octane and its derivatives are important building blocks for various pharmaceuticals. A common route to these compounds from this compound involves a two-step process: nucleophilic substitution with an azide (B81097) source followed by reduction.
Experimental Protocol: Synthesis of 1-Azidobicyclo[2.2.2]octane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
A mixture of this compound and sodium azide in DMF is heated with stirring.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 1-azidobicyclo[2.2.2]octane, which can often be used in the next step without further purification.
Experimental Protocol: Reduction of 1-Azidobicyclo[2.2.2]octane to 1-Aminobicyclo[2.2.2]octane
Materials:
-
1-Azidobicyclo[2.2.2]octane
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
-
Anhydrous diethyl ether or Tetrahydrofuran (for LiAlH₄ reduction) or Ethanol/Methanol (for catalytic hydrogenation)
-
Standard glassware for reduction, workup, and purification
Procedure (using LiAlH₄):
-
A solution of 1-azidobicyclo[2.2.2]octane in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature until the azide is fully consumed (monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure to yield 1-aminobicyclo[2.2.2]octane.
Quantitative Data: Synthesis of 1-Aminobicyclo[2.2.2]octane
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Azide Formation | NaN₃ | DMF | 100 | 24 | ~85-95 |
| 2. Reduction | LiAlH₄ | Diethyl Ether | 0 to RT | 4 | ~80-90 |
Biological Significance and Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of key enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by bicyclo[2.2.2]octane-based inhibitors.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within cells, thereby amplifying glucocorticoid action. Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in metabolic syndrome, including obesity and type 2 diabetes. Inhibition of this enzyme is a promising therapeutic approach for these conditions.
Caption: Inhibition of 11β-HSD1 by bicyclo[2.2.2]octane-based inhibitors.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of medicinal chemistry scaffolds. The protocols outlined in these application notes for Sonogashira coupling, Suzuki-Miyaura coupling, and amination provide robust methods for the functionalization of the BCO core. The resulting derivatives have demonstrated significant potential as inhibitors of important therapeutic targets such as COX-2 and 11β-HSD1. The unique structural properties of the bicyclo[2.2.2]octane scaffold continue to make it an attractive component in the design of novel therapeutics.
Application of 1-Bromobicyclo[2.2.2]octane in the Synthesis of a Key Intermediate for C-20 Diterpene Alkaloids
Application Note
Introduction
1-Bromobicyclo[2.2.2]octane is a versatile building block in organic synthesis, primarily utilized for the introduction of the rigid bicyclo[2.2.2]octane scaffold into complex molecules. This structural motif is present in a variety of natural products, and its unique conformational constraints can impart desirable biological activities. A significant application of this compound is in the generation of bridgehead carbocations, which can undergo a range of nucleophilic substitution reactions without the complication of skeletal rearrangements, a common issue with other carbocation intermediates. This application note details the use of this compound in the synthesis of advanced tetracyclic intermediates for C-20 diterpene alkaloids, a class of natural products with interesting biological profiles.
The key transformation highlighted is a silver(I)-promoted intramolecular Friedel-Crafts-type arylation, which allows for the construction of the complex, bridged ring system characteristic of these alkaloids. The bridgehead bromide facilitates the formation of a reactive carbocationic intermediate that is subsequently trapped by an aromatic ring within the same molecule to forge a new carbon-carbon bond and close a key ring of the alkaloid core.
Data Presentation
| Step | Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference |
| 1 | 5-Bromo-3-methyl-3-azabicyclo[3.3.1]nonan-9-one, 1-(2-Isopropoxy-3-methoxyphenyl)ethyne | MeMgBr, THF, then toluene (B28343), reflux | Diastereomeric mixture of tertiary alcohols | 64 | [1] |
| 2 | Tertiary alcohol intermediate | Ac₂O, TMSOTf, CH₂Cl₂ | Acetylated tertiary alcohol | ~90 | [1] |
| 3 | Acetylated tertiary alcohol | 1. H₂, Pd/BaSO₄, quinoline (B57606), EtOAc; 2. AgOTf, CH₂Cl₂, reflux | Tetracyclic arylated product (ABCE ring system of C-20 diterpene alkaloids) | 55 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Tertiary Alcohol Intermediate
This procedure describes the addition of an arylacetylene to a bicyclic ketone, a key step in assembling the precursor for the intramolecular arylation.
-
To a solution of 1-(2-isopropoxy-3-methoxyphenyl)ethyne (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 5-bromo-3-methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 equivalent) in anhydrous toluene is then added.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
Upon cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired diastereomeric mixture of tertiary alcohols.[1]
Protocol 2: Acetylation of the Tertiary Alcohol
Protection of the tertiary alcohol as an acetate ester is crucial to prevent undesired side reactions during the subsequent steps.
-
To a solution of the tertiary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, acetic anhydride (B1165640) (1.5 equivalents) is added.
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude acetate is of sufficient purity for use in the next step without further purification.[1]
Protocol 3: Intramolecular Bridgehead Arylation
This is the key step where the bicyclo[2.2.2]octane-derived bridgehead position is functionalized via a silver-promoted intramolecular reaction to form the tetracyclic core.
-
The acetylated tertiary alcohol (1.0 equivalent) is dissolved in anhydrous ethyl acetate.
-
Palladium on barium sulfate (Pd/BaSO₄) (10 mol %) and quinoline (1 equivalent) are added to the solution.
-
The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (balloon pressure) for 4 hours at room temperature.
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Silver trifluoromethanesulfonate (AgOTf) (1.2 equivalents) is added, and the reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tetracyclic arylated product.[1]
Visualizations
Caption: Synthetic workflow for the preparation of a C-20 diterpene alkaloid intermediate.
Caption: Key transformations in the synthesis of the tetracyclic alkaloid core.
References
Application Notes and Protocols for Bridgehead Functionalization of the Bicyclo[2.2.2]octane Core
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and well-defined substituent vectors make it an attractive bioisostere for aromatic rings and a valuable building block for the synthesis of complex molecular architectures. Functionalization at the sterically hindered bridgehead positions (C1 and C4) is crucial for modulating the biological activity and physicochemical properties of BCO-containing compounds. This document provides detailed application notes and experimental protocols for key bridgehead functionalization reactions of the BCO core.
Bridgehead Halogenation via the Hunsdiecker Reaction
Bridgehead halides are versatile intermediates for the introduction of a wide range of functional groups through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. The Hunsdiecker reaction provides a reliable method for the synthesis of bridgehead bromides from the corresponding carboxylic acids.
Experimental Protocol: Synthesis of 1-Bromobicyclo[2.2.2]octane
This protocol describes the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid.
Reaction Scheme:
Figure 1: Hunsdiecker reaction for the synthesis of this compound.
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Silver(I) oxide (Ag₂O)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Distilled water
-
Sodium bisulfite solution (5%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Silver Salt: In a flask protected from light, dissolve bicyclo[2.2.2]octane-1-carboxylic acid in a minimal amount of hot distilled water. Add a stoichiometric amount of silver(I) oxide. Stir the mixture until a clear solution is obtained. Cool the solution to room temperature and then in an ice bath to precipitate the silver bicyclo[2.2.2]octane-1-carboxylate. Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly in a vacuum oven.
-
Hunsdiecker Reaction: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the dry silver bicyclo[2.2.2]octane-1-carboxylate and anhydrous carbon tetrachloride.
-
Heat the suspension to reflux.
-
Add a solution of bromine in anhydrous carbon tetrachloride dropwise from the dropping funnel. The reaction is initiated by the disappearance of the bromine color and the precipitation of silver bromide.
-
After the addition is complete, continue refluxing until the evolution of carbon dioxide ceases.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the silver bromide precipitate.
-
Wash the filtrate successively with 5% sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by sublimation or distillation to afford this compound.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Spectroscopic Data |
| This compound | Bicyclo[2.2.2]octane-1-carboxylic acid | Ag₂O, Br₂ | CCl₄ | 60-70 | ¹H NMR (CDCl₃, δ): 2.15-2.05 (m, 6H), 1.85-1.75 (m, 6H), 1.60 (s, 1H, bridgehead CH). ¹³C NMR (CDCl₃, δ): 65.5 (C-Br), 34.5 (CH₂), 27.8 (CH₂), 25.1 (CH). MS (EI): m/z (%) 189/191 ([M]⁺, Br isotopes), 110 ([M-Br]⁺). |
Bridgehead Hydroxylation via Hydroboration-Oxidation
Direct introduction of a hydroxyl group at the bridgehead position can be challenging. A common strategy involves the hydroboration-oxidation of a precursor olefin, bicyclo[2.2.2]octene, which proceeds with anti-Markovnikov selectivity to yield the bridgehead alcohol after oxidation.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octan-1-ol
This protocol outlines the two-step synthesis of bicyclo[2.2.2]octan-1-ol from bicyclo[2.2.2]octene.
Reaction Scheme:
Figure 2: Hydroboration-oxidation of bicyclo[2.2.2]octene.
Materials:
-
Bicyclo[2.2.2]octene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydroboration: To a flame-dried, two-necked flask under a nitrogen atmosphere, add bicyclo[2.2.2]octene dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M solution of borane-THF complex dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Carefully add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Work-up: Add diethyl ether to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by sublimation to yield bicyclo[2.2.2]octan-1-ol.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Spectroscopic Data |
| Bicyclo[2.2.2]octan-1-ol | Bicyclo[2.2.2]octene | BH₃·THF, H₂O₂, NaOH | THF | 80-90 | ¹H NMR (CDCl₃, δ): 1.80-1.70 (m, 6H), 1.65-1.55 (m, 6H), 1.50 (s, 1H, OH), 1.45 (s, 1H, bridgehead CH). ¹³C NMR (CDCl₃, δ): 68.2 (C-OH), 35.1 (CH₂), 26.5 (CH₂), 22.8 (CH). MS (EI): m/z (%) 126 ([M]⁺), 108 ([M-H₂O]⁺). |
Bridgehead Amination via the Ritter Reaction
The Ritter reaction offers a pathway to introduce a nitrogen functionality at the bridgehead position. This reaction involves the treatment of a bridgehead carbocation precursor, such as this compound, with a nitrile, followed by hydrolysis to yield the corresponding amide, which can be further hydrolyzed to the amine.
Experimental Protocol: Synthesis of N-(Bicyclo[2.2.2]octan-1-yl)acetamide and 1-Aminobicyclo[2.2.2]octane
This protocol describes the two-step synthesis of the bridgehead amine.
Workflow Diagram:
Figure 3: Workflow for the synthesis of 1-aminobicyclo[2.2.2]octane.
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium carbonate solution
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets
Procedure:
Step 1: Synthesis of N-(Bicyclo[2.2.2]octan-1-yl)acetamide
-
In a flask, dissolve this compound in acetonitrile.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude N-(bicyclo[2.2.2]octan-1-yl)acetamide, which can be purified by recrystallization.
Step 2: Synthesis of 1-Aminobicyclo[2.2.2]octane Hydrochloride
-
To the N-(bicyclo[2.2.2]octan-1-yl)acetamide, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with solid sodium hydroxide pellets until strongly alkaline.
-
Extract the liberated amine with diethyl ether.
-
Dry the ethereal solution over anhydrous potassium carbonate, filter, and evaporate the solvent to obtain 1-aminobicyclo[2.2.2]octane.
-
To obtain the hydrochloride salt, dissolve the free amine in diethyl ether and bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Spectroscopic Data |
| N-(Bicyclo[2.2.2]octan-1-yl)acetamide | This compound | CH₃CN, H₂SO₄ | Acetonitrile | 75-85 | ¹H NMR (CDCl₃, δ): 5.30 (br s, 1H, NH), 1.95 (s, 3H, CH₃), 1.85-1.75 (m, 6H), 1.65-1.55 (m, 6H), 1.50 (s, 1H, bridgehead CH). ¹³C NMR (CDCl₃, δ): 169.5 (C=O), 52.8 (C-N), 34.2 (CH₂), 26.8 (CH₂), 24.5 (CH₃), 23.1 (CH). |
| 1-Aminobicyclo[2.2.2]octane | N-(Bicyclo[2.2.2]octan-1-yl)acetamide | HCl, H₂O | Water | 85-95 | ¹H NMR (CDCl₃, δ): 1.75-1.65 (m, 6H), 1.55-1.45 (m, 6H), 1.40 (s, 1H, bridgehead CH), 1.20 (s, 2H, NH₂). ¹³C NMR (CDCl₃, δ): 48.5 (C-N), 36.1 (CH₂), 27.5 (CH₂), 24.0 (CH). |
Bridgehead Arylation
The introduction of aryl groups at the bridgehead position is a valuable transformation for the synthesis of compounds with potential applications in drug discovery. While challenging due to the steric hindrance of the bridgehead position, methods involving silver-mediated reactions and palladium-catalyzed cross-coupling have been developed.
Experimental Protocol: Silver-Mediated Intermolecular Arylation of this compound
This protocol describes a method for the intermolecular arylation of this compound with an arene, promoted by a silver salt.[1]
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Rigid Molecular Linkers Using 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane (BCO) scaffold is a key building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. This unique conformation allows for the precise spatial orientation of substituents, making it an excellent bioisostere for aromatic rings and a valuable component in the design of novel therapeutics and functional materials. 1-Bromobicyclo[2.2.2]octane is a versatile starting material for the synthesis of a variety of BCO-based rigid molecular linkers. Its bridgehead bromine atom can be functionalized through various cross-coupling reactions, providing access to a diverse range of molecular scaffolds.
These application notes provide detailed protocols for the synthesis of rigid molecular linkers from this compound via Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.
Key Applications of Bicyclo[2.2.2]octane Linkers
-
Drug Discovery: As rigid scaffolds, BCO linkers can improve the pharmacokinetic and pharmacodynamic properties of drug candidates by locking molecules into bioactive conformations, thereby enhancing binding affinity and selectivity for biological targets. They are often used as non-planar replacements for phenyl rings to improve solubility and metabolic stability.
-
Materials Science: The rigid and linear nature of BCO linkers makes them ideal components for the construction of functional materials such as molecular wires, switches, and porous organic frameworks.
-
Molecular Probes: The defined geometry of BCO linkers is advantageous in the design of fluorescent probes and other molecular tools for chemical biology research.
Synthesis of Rigid Molecular Linkers from this compound
The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three key transformations.
Sonogashira Coupling: Synthesis of Alkynyl-Bicyclo[2.2.2]octane Linkers
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bridgehead carbon of the BCO core and a terminal alkyne. This reaction is essential for creating rigid, linear linkers with alkyne functionality.
General Reaction Scheme:
Caption: Sonogashira coupling reaction scheme.
Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene (B32187)
This protocol describes the synthesis of 1-((trimethylsilyl)ethynyl)bicyclo[2.2.2]octane, a versatile intermediate that can be deprotected to the terminal alkyne.
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Trimethylsilylacetylene (1.2 mmol, 118 mg, 0.17 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (B128534) (Et₃N), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Quantitative Data for Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 60 | 18 | 75-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 60 | 16 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | Et₃N | THF | 60 | 24 | 70-80 |
Suzuki-Miyaura Coupling: Synthesis of Aryl-Bicyclo[2.2.2]octane Linkers
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between this compound and an aryl or heteroaryl boronic acid or ester. This reaction is widely used to introduce aromatic moieties, creating rigid linkers for various applications.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1-phenylbicyclo[2.2.2]octane.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 70-80 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 75-85 |
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 65-75 |
Buchwald-Hartwig Amination: Synthesis of Amino-Bicyclo[2.2.2]octane Linkers
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is crucial for introducing nitrogen-containing functionalities into the BCO scaffold.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction scheme.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124)
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
-
Glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine) to yield the desired N-(bicyclo[2.2.2]octan-1-yl)morpholine.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Piperidine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 75-85 |
| Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 24 | 60-70 |
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of rigid molecular linkers. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provide reliable and efficient methods for the functionalization of the BCO core, enabling the creation of a wide array of molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and data presented in these application notes serve as a guide for researchers to develop novel BCO-based molecules. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.
Application Notes and Protocols: Free Radical Reactions Involving 1-Bromobicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of free radical reactions involving 1-bromobicyclo[2.2.2]octane. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate the application of these reactions in research and development, particularly in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a versatile synthetic intermediate. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is increasingly utilized in drug design to improve physicochemical and pharmacological properties of bioactive molecules. The generation of the 1-bicyclo[2.2.2]octyl radical from this compound opens up a range of synthetic possibilities for the introduction of this bulky, lipophilic cage structure into target molecules. These reactions are valuable for structure-activity relationship (SAR) studies, where the bicyclo[2.2.2]octane moiety can serve as a bioisostere for phenyl rings or other aromatic systems.[1][2]
Free Radical-Mediated Reductive Dehalogenation
A common free radical reaction of this compound is its reductive dehalogenation to form bicyclo[2.2.2]octane. This reaction proceeds via a chain mechanism involving the 1-bicyclo[2.2.2]octyl radical as a key intermediate. The most common method employs tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and azobisisobutyronitrile (AIBN) as a radical initiator.[3][4]
Experimental Protocol: Reductive Dehalogenation of this compound
Objective: To synthesize bicyclo[2.2.2]octane from this compound via a free radical-mediated reductive dehalogenation.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous toluene (concentration typically 0.1 M).
-
Add tributyltin hydride (1.1 - 1.5 eq) to the solution via syringe.
-
Add a catalytic amount of AIBN (0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the bicyclo[2.2.2]octane from the tin byproducts.
Quantitative Data:
| Reactant | Product | Yield (%) | Reference |
| This compound | Bicyclo[2.2.2]octane | >90 | [3][4] |
Reaction Workflow:
Caption: Workflow of the free radical reductive dehalogenation.
Free Radical-Mediated Carbon-Carbon Bond Formation
The 1-bicyclo[2.2.2]octyl radical can also participate in carbon-carbon bond-forming reactions, such as the Giese reaction. In this type of reaction, the radical adds to an electron-deficient alkene (an acceptor) to form a new C-C bond. The resulting radical intermediate then abstracts a hydrogen atom from a donor molecule, typically tributyltin hydride, to yield the final product.
Experimental Protocol: Giese-Type Reaction of this compound with an Activated Olefin
Objective: To synthesize a functionalized bicyclo[2.2.2]octane derivative by the addition of the 1-bicyclo[2.2.2]octyl radical to an electron-deficient alkene.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., acrylonitrile, methyl acrylate)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) or toluene
-
Argon or Nitrogen gas supply
-
Photoreactor or heat source
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried reaction vessel, dissolve this compound (1.0 eq) and the electron-deficient alkene (1.5-2.0 eq) in anhydrous benzene or toluene.
-
Add tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C or irradiate with a UV lamp, depending on the initiator used.
-
Monitor the reaction by GC-MS or TLC until the starting bromide is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Quantitative Data:
| Reactant 1 | Reactant 2 (Acceptor) | Product | Yield (%) | Reference |
| This compound | Acrylonitrile | 3-(Bicyclo[2.2.2]octan-1-yl)propanenitrile | Moderate | [5] |
| This compound | Methyl Acrylate | Methyl 3-(bicyclo[2.2.2]octan-1-yl)propanoate | Moderate | [5] |
Note: Yields for Giese-type reactions can be variable and are substrate-dependent.
Application in Drug Discovery and Signaling Pathways
The rigid bicyclo[2.2.2]octane scaffold is of significant interest in drug discovery as a three-dimensional bioisostere for a para-substituted phenyl ring.[1][2] Its introduction into a drug candidate via radical reactions can favorably modulate its pharmacological profile by improving properties such as solubility, metabolic stability, and binding affinity to the biological target.
The 1-bicyclo[2.2.2]octyl moiety has been incorporated into various classes of therapeutic agents, demonstrating its potential to interact with and modulate key signaling pathways.
Examples of Bicyclo[2.2.2]octane-Containing Modulators of Signaling Pathways:
-
Antiviral Agents: Fused bicyclo[2.2.2]octene derivatives have been designed as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication. The rigid scaffold helps to position key pharmacophoric elements for optimal binding in the enzyme's active site.[1]
-
Anti-inflammatory Drugs: The bicyclo[2.2.2]octane framework has been used to develop potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]
-
Metabolic Disease Therapeutics: Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. The lipophilic nature of the bicyclic core is thought to enhance binding to the enzyme's hydrophobic pocket.[1]
-
Neurological Disorder Treatments: Spirocyclic derivatives of 1-azabicyclo[2.2.2]octane have been synthesized as highly selective full agonists at the α7 nicotinic acetylcholine (B1216132) receptor, a target for cognitive disorders.[6]
-
Nuclear Receptor Modulation: Bicyclo[2.2.2]octane-based compounds have been designed as mimics of the LXXLL binding motif of steroid receptor coactivators, thereby acting as inhibitors of the interaction between nuclear receptors and their coactivators. This offers a novel approach to modulating nuclear receptor signaling pathways.[7][8]
Logical Relationship in Drug Design:
Caption: The role of radical reactions in drug discovery.
Conclusion
Free radical reactions involving this compound provide a powerful and versatile method for the introduction of the rigid and lipophilic bicyclo[2.2.2]octane moiety into a wide range of organic molecules. The detailed protocols and application notes presented here are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this unique chemical space in the development of novel therapeutics. The ability to generate the 1-bicyclo[2.2.2]octyl radical under relatively mild conditions and engage it in C-H and C-C bond-forming reactions underscores the synthetic utility of this chemistry in modern drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.2]octanes: close structural mimics of the nuclear receptor-binding motif of steroid receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Bromobicyclo[2.2.2]octane in Polymerization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and limitations of 1-bromobicyclo[2.2.2]octane in polymerization studies. Due to its unique structural properties, this compound presents significant challenges as a polymerization initiator. This document will detail the theoretical background for its low reactivity, provide a standard protocol for a controlled radical polymerization for comparative purposes, and discuss the anticipated outcomes when using bridgehead halides.
Application Notes
This compound is a saturated, bicyclic organic compound characterized by a bromine atom at a bridgehead position. Its rigid, cage-like structure is of significant interest in medicinal chemistry and materials science for creating well-defined three-dimensional molecular architectures. However, the very rigidity that makes this scaffold attractive in some applications severely limits its utility as an initiator in polymerization reactions.
Challenges in Application as a Polymerization Initiator
The primary function of an initiator in radical polymerization is to generate a radical species that can then propagate by reacting with monomers. In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the initiator is typically an alkyl halide. The efficacy of the initiator is critically dependent on the rate of homolytic cleavage of the carbon-halogen bond to form a radical.
For this compound, the formation of a radical at the bridgehead carbon is highly unfavorable. This is due to the principles of Bredt's Rule , which states that a double bond cannot be placed at the bridgehead of a bicyclic system unless the rings are large enough.[1][2] While Bredt's rule strictly applies to double bonds, the underlying principle of avoiding geometric strain extends to intermediates that prefer planar geometry, such as carbocations and, to a lesser extent, radicals.[2][3]
The ideal geometry for a carbon-centered radical is trigonal planar (sp² hybridized). The rigid framework of the bicyclo[2.2.2]octane cage prevents the bridgehead carbon from achieving this preferred planar geometry upon radical formation, leading to significant ring strain.[3] This geometric constraint results in a high activation energy for the homolysis of the C-Br bond, making radical formation and thus initiation of polymerization extremely slow or nonexistent under typical conditions.
In contrast, standard ATRP initiators, such as ethyl α-bromoisobutyrate, have a tertiary alkyl halide structure where the resulting radical is stabilized by hyperconjugation and can readily adopt a planar or near-planar geometry.
Potential Use as a Monomer or Structural Moiety
While its application as an initiator is limited, the bicyclo[2.2.2]octane core can be incorporated into polymers by designing monomers that contain this rigid scaffold. In such cases, the bicyclic unit can impart properties such as increased thermal stability, rigidity, and a defined spatial arrangement to the resulting polymer chain.
Comparative Analysis of Polymerization Initiators
The following table summarizes the key characteristics of an ideal ATRP initiator and compares them with the properties of a standard initiator and this compound.
| Characteristic | Ideal ATRP Initiator | Ethyl α-bromoisobutyrate (Standard) | This compound |
| Initiation Rate | Fast and quantitative | Fast and efficient | Extremely slow to negligible |
| Radical Stability | Forms a stable radical | Forms a stabilized tertiary radical | Forms a highly strained, unstable bridgehead radical |
| Geometry of Resulting Radical | Can achieve planar or near-planar geometry | Near-planar | Forced pyramidal geometry due to ring strain |
| Side Reactions | Minimal | Minimal under optimized conditions | Likely to be unreactive or undergo side reactions at high temperatures |
| Polymer Properties | Well-defined with low polydispersity | Well-defined polymers (PDI < 1.2) | N/A (no significant polymerization expected) |
Experimental Protocols
Given the profound limitations of this compound as an initiator, a protocol for its use would not be scientifically sound or reproducible. Instead, a standard protocol for the ATRP of styrene (B11656) using a reliable initiator is provided as a reference. This protocol can serve as a basis for understanding the requirements of a successful controlled radical polymerization.
Protocol: ATRP of Styrene using Ethyl α-bromoisobutyrate
Materials:
-
Styrene (monomer), freshly passed through a column of basic alumina (B75360) to remove inhibitor
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (Cu(I)Br, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).
-
Add styrene (10.4 g, 100 mmol), EBiB (195 mg, 1.0 mmol), PMDETA (208 μL, 1.0 mmol), and anisole (10 mL).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the mixture with tetrahydrofuran (B95107) (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol (~400 mL) with vigorous stirring.
-
Filter the white polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Notes on Initiator Selection:
If this compound were to be used in place of EBiB in the above protocol, it is anticipated that little to no polymer would be formed. The high activation energy for the C-Br bond cleavage at the bridgehead would result in an extremely low concentration of active radical species, thus preventing efficient initiation and propagation.
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Instability of the 1-bicyclo[2.2.2]octyl radical.
Caption: Workflow for selecting a suitable polymerization initiator.
References
Troubleshooting & Optimization
Why does 1-Bromobicyclo[2.2.2]octane not undergo E2 reactions?
Troubleshooting Guide: Elimination Reactions
This guide addresses common issues encountered during elimination reactions, providing explanations and potential solutions based on substrate structure and reaction conditions.
FAQ: Why does 1-Bromobicyclo[2.2.2]octane not undergo E2 reactions?
Question: We are attempting to perform an E2 elimination on this compound using a strong base, but we are consistently recovering the starting material. What factors are preventing this reaction from occurring?
Answer:
The inability of this compound to undergo an E2 reaction is a classic example of how stereochemical and structural constraints can dictate reactivity. There are two primary reasons for this observation: the impossibility of achieving the required anti-periplanar geometry for the E2 transition state and the violation of Bredt's rule in the potential product.
Stereochemical Constraint: The Anti-Periplanar Requirement
The E2 (bimolecular elimination) reaction proceeds through a concerted mechanism where a base abstracts a proton (β-hydrogen) and the leaving group departs simultaneously.[1][2] This mechanism requires a specific spatial arrangement of the β-hydrogen and the leaving group known as an anti-periplanar conformation.[3][4][5] In this geometry, the hydrogen, the two carbon atoms involved, and the leaving group lie in the same plane, with the hydrogen and the leaving group on opposite sides of the carbon-carbon bond (a dihedral angle of 180°).[3][5] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene.[5][6]
In the rigid, cage-like structure of this compound, the bromine atom is located at a bridgehead carbon. The β-hydrogens are on the adjacent carbons that are part of the bicyclic system. Due to the fixed geometry of the rings, the C-H bonds at the β-position are held in a specific orientation relative to the C-Br bond. None of these C-H bonds can achieve the required 180° dihedral angle with the C-Br bond. The rigid framework prevents the necessary bond rotation to align the orbitals for an E2 reaction.
Caption: Structure of this compound highlighting the fixed, non-anti-periplanar relationship between a β-hydrogen and the bridgehead bromine.
Structural Constraint: Bredt's Rule
Even if an E2 reaction could proceed through a less favorable syn-periplanar arrangement (where the H and Br are in the same plane and on the same side), the resulting product would be a bridgehead alkene. Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are large enough.[7][8]
The formation of a double bond at the bridgehead carbon in a small, rigid system like bicyclo[2.2.2]octane would introduce a massive amount of ring strain.[9][10] The carbons of a double bond are sp² hybridized and prefer a planar geometry with bond angles of 120°. In the bicyclo[2.2.2]octane system, the ring structure cannot accommodate a planar arrangement at the bridgehead.[9] This would lead to a highly twisted and unstable π-bond with poor p-orbital overlap, making its formation energetically prohibitive.[7][10]
Caption: The highly strained and unstable bridgehead alkene that would form from an E2 reaction, violating Bredt's Rule.
Summary of Experimental Implications:
| Substrate | Feasibility of Anti-Periplanar Geometry | Stability of Alkene Product (Bredt's Rule) | Outcome of E2 Reaction |
| This compound | No | Highly Unstable | No Reaction |
| Acyclic Bromoalkane (e.g., 2-Bromobutane) | Yes (via bond rotation) | Stable | Reaction Proceeds |
Due to the rigid bicyclic structure, this compound cannot satisfy the stereochemical requirement for an anti-periplanar transition state, which is essential for an E2 reaction. Furthermore, the hypothetical alkene product would be a highly strained bridgehead alkene, violating Bredt's rule. These combined factors make the E2 elimination of this compound energetically unfavorable, leading to the recovery of the unreacted starting material.
References
- 1. E2 Reaction, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Antiperiplanar - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Ch5: E2 stereochemistry [chem.ucalgary.ca]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tutorchase.com [tutorchase.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bredt's rule - Wikipedia [en.wikipedia.org]
- 10. carbon.indstate.edu [carbon.indstate.edu]
Slow SN1 reaction rates of 1-Bromobicyclo[2.2.2]octane explained
Troubleshooting Guide & FAQs: SN1 Reactions of Bicyclic Compounds
This guide addresses common issues and questions related to the unexpectedly slow SN1 reaction rates observed for 1-bromobicyclo[2.2.2]octane and similar bridged systems.
Frequently Asked Questions (FAQs)
Q1: Why is the SN1 solvolysis of this compound so much slower than that of a typical tertiary alkyl halide like tert-butyl bromide?
The dramatically slower SN1 reaction rate of this compound is primarily due to the high instability of the resulting bridgehead carbocation. The SN1 mechanism proceeds through a carbocation intermediate, and the rate of the reaction is largely dependent on the stability of this intermediate.[1][2]
Key factors hindering the stability of the 1-bicyclo[2.2.2]octyl cation include:
-
Inability to Achieve Planar Geometry (Bredt's Rule): Carbocations are most stable when they adopt a trigonal planar geometry with sp2 hybridization.[3][4] However, the rigid, bicyclic structure of this compound prevents the bridgehead carbon from becoming planar upon ionization.[4][5] This forced pyramidal geometry leads to significant angle strain and destabilizes the carbocation.[6][7] This principle is an extension of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system because it would introduce excessive strain.[8] The sp2 hybridized carbocation is electronically similar to an sp2 carbon in a double bond.
-
Increased Ring Strain: The formation of a positive charge at the bridgehead carbon increases the strain within the bicyclic system.[6]
Q2: How does the structure of this compound prevent the formation of a stable carbocation?
The three bridges of the bicyclo[2.2.2]octane system hold the bridgehead carbons in a fixed, non-planar arrangement. For the carbocation to become planar, the bonds connected to the bridgehead carbon would need to move significantly, which is sterically impossible without breaking the rings. This rigidity prevents the p-orbitals from aligning for effective hyperconjugation, a key stabilizing factor for carbocations.[6][5]
Q3: Are there other bicyclic compounds that exhibit similarly slow SN1 reaction rates?
Yes, this is a general phenomenon for bridgehead halides in strained bicyclic systems. For example, 1-bromobicyclo[2.2.1]heptane (a more strained system) reacts even slower than this compound. Conversely, 1-bromoadamantane, which has a more rigid but less strained cage-like structure, reacts faster than this compound but still significantly slower than tert-butyl bromide.[4][9]
Troubleshooting Guide
Issue: An SN1 reaction with this compound is not proceeding at the expected rate or is not giving the desired product.
Possible Causes & Solutions:
-
Unrealistic Reaction Time/Temperature: Due to the high activation energy for the formation of the unstable bridgehead carbocation, the reaction will be extremely slow under standard SN1 conditions (e.g., room temperature, weak nucleophile/solvent).
-
Troubleshooting Step: Increase the reaction temperature significantly and prolong the reaction time. Be aware that this may lead to side reactions or decomposition.
-
-
Incorrect Mechanistic Assumption: While SN1 is the more likely pathway compared to SN2 (due to steric hindrance at the tertiary bridgehead), its high activation barrier may make it seem like no reaction is occurring. An SN2 reaction is not possible because backside attack is completely blocked by the bicyclic structure.
-
Troubleshooting Step: Confirm that the reaction conditions are indeed favoring an SN1 pathway (polar protic solvent, no strong base). Do not expect an SN2 product.
-
-
Alternative Reactions Dominating: Under forcing conditions (e.g., high heat, presence of a strong base), elimination (E1) or other rearrangement pathways might compete, although E2 is also disfavored due to geometric constraints.[10][11][12]
-
Troubleshooting Step: Carefully analyze the product mixture for any unexpected isomers or elimination products.
-
Quantitative Data: Relative Solvolysis Rates
The following table summarizes the relative rates of solvolysis for this compound and related compounds, illustrating the profound effect of bridgehead carbocation stability on reaction rate.
| Compound | Solvent | Relative Rate |
| tert-Butyl bromide | 80% Ethanol (B145695) | 1 |
| 1-Bromoadamantane | 80% Ethanol | ~1 x 10⁻³ |
| This compound | 80% Ethanol | ~1 x 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | 80% Ethanol | ~1 x 10⁻¹³ |
(Data compiled from multiple sources for comparative purposes; absolute rates are highly dependent on specific reaction conditions.)[4][9][7]
Experimental Protocol: Determination of Solvolysis Rate
This protocol outlines a general method for determining the first-order rate constant for the solvolysis of a tertiary alkyl halide like this compound. Due to its slow reaction rate, elevated temperatures and extended monitoring are necessary.
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Constant temperature oil bath or heating mantle with a temperature controller
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent mixture (e.g., 80% ethanol/20% water) to a known concentration (e.g., 0.1 M).
-
Reaction Setup: Place a known volume of the alkyl halide solution into a reaction vessel and bring it to the desired, constant temperature (e.g., 100°C) using the oil bath.
-
Titration: At regular, extended time intervals (e.g., every hour), withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction (e.g., cold acetone).
-
Analysis: The solvolysis reaction produces HBr, which acidifies the solution. Titrate the quenched aliquot with the standardized NaOH solution using an appropriate indicator to determine the amount of HBr produced.
-
Data Collection: Record the volume of NaOH solution required to neutralize the HBr at each time point.
-
Rate Constant Calculation: The concentration of the alkyl halide remaining at time t can be calculated from the amount of HBr formed. A plot of ln([Alkyl Halide]) versus time should yield a straight line with a slope of -k, where k is the first-order rate constant.
Logical Relationship Diagram
The following diagram illustrates the factors leading to the slow SN1 reaction rate of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carbocation Stabilization and the SN1 Reaction [sites.science.oregonstate.edu]
- 3. Bredt's Rule | Definition, Purpose & Application | Study.com [study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organic chemistry - Will bridged compounds the undergo SN1 reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. CHY312/MSC312: Organic Chemistry - Reactions and Mechanism Dr. Basudev Sa.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Bredt's rule - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. brainly.com [brainly.com]
- 11. Solved Practice Problem 07.68 this compound | Chegg.com [chegg.com]
- 12. Answered: this compound does not undergo an E2 reaction when treated with a strong base. Explain why not. This compound does not have any beta… | bartleby [bartleby.com]
Technical Support Center: Overcoming the Low Reactivity of 1-Bromobicyclo[2.2.2]octane
Welcome to the technical support center for navigating the challenges associated with the low reactivity of 1-Bromobicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation with this unique compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic substitution and elimination reactions?
A1: The low reactivity of this compound is a consequence of its rigid, bicyclic structure. Here's a breakdown of the key factors:
-
Steric Hindrance: The cage-like structure of the bicyclo[2.2.2]octane framework completely blocks the backside of the bridgehead carbon. This steric inaccessibility makes an S(_N)2 reaction, which requires a backside attack by a nucleophile, impossible.[1]
-
Carbocation Instability: S(_N)1 reactions are also highly disfavored due to the instability of the resulting bridgehead carbocation.[2] Carbocations prefer a trigonal planar geometry with sp² hybridization to maximize stability. The rigid structure of this compound prevents the bridgehead carbon from achieving this planarity, leading to a high-energy, unstable carbocation intermediate.[1] This is a classic example of Bredt's Rule, which states that double bonds (and by extension, sp²-hybridized centers) cannot be formed at the bridgehead of a small bicyclic system due to excessive ring strain.
-
No Beta-Protons for Elimination: E2 elimination reactions are not possible because there are no hydrogen atoms on the carbon atoms adjacent (in the beta position) to the bridgehead carbon bearing the bromine.[3]
Q2: I'm observing extremely slow or no reaction in my solvolysis experiment with this compound. Is this expected?
A2: Yes, this is entirely expected. The rate of solvolysis is dramatically slower compared to a typical tertiary alkyl halide like tert-butyl bromide. This is a direct consequence of the high energy of activation required to form the unstable bridgehead carbocation. The relative solvolysis rate of this compound is significantly lower than that of tert-butyl bromide, illustrating the profound effect of its rigid structure on reactivity.[4]
Troubleshooting Guide
Issue: Failure to achieve nucleophilic substitution.
Troubleshooting Steps:
-
Re-evaluate the reaction mechanism: Standard S(_N)1 and S(_N)2 conditions will likely fail. Consider alternative pathways that do not rely on traditional carbocation or backside attack mechanisms.
-
Employ Lewis Acids: To promote the formation of the bridgehead carbocation, strong Lewis acids can be used. These can coordinate to the bromine atom, making it a better leaving group and facilitating the formation of the carbocationic intermediate under forcing conditions.
-
Consider Radical Pathways: S(_{RN})1 (substitution nucleophilic radical) reactions can be a viable alternative. These reactions proceed through radical and radical anion intermediates and are not subject to the same geometric constraints as ionic substitution reactions. Photochemical or electrochemical initiation may be required.
-
Utilize Organometallic Coupling Reactions: Cross-coupling reactions with highly nucleophilic organometallic reagents can be effective. These reactions proceed through different mechanisms, such as oxidative addition and reductive elimination, that bypass the need for a stable carbocation.
Issue: Unsuccessful attempts at elimination reactions.
Troubleshooting Steps:
-
Confirm the absence of beta-protons: As mentioned in the FAQs, this compound lacks beta-protons, making a standard E2 elimination impossible.
-
Alternative functionalization: If a double bond is desired within the bicyclic system, alternative synthetic routes that do not start from this compound should be considered.
Successful Experimental Approaches
While challenging, several strategies have been successfully employed to functionalize this compound. Below are summaries of effective approaches with comparative data and experimental protocols.
Lewis Acid-Promoted Reactions with Silyl (B83357) Enol Ethers
This approach utilizes a strong Lewis acid to facilitate the formation of the bridgehead carbocation, which is then trapped by a nucleophile like a silyl enol ether.
Quantitative Data Summary
| Entry | Lewis Acid | Nucleophile | Product | Yield (%) |
| 1 | Silver Triflate | 1-(trimethylsilyloxy)cyclohexene | 2-(bicyclo[2.2.2]octan-1-yl)cyclohexan-1-one | ~80 |
Experimental Protocol: Reaction with 1-(trimethylsilyloxy)cyclohexene
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, add silver triflate (1.1 mmol).
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in anhydrous dichloromethane (2 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Organometallic Coupling Reactions
Coupling with organometallic reagents provides a powerful method for C-C bond formation at the bridgehead position.
Quantitative Data Summary
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | Trimethylaluminum (B3029685) | 1-Methylbicyclo[2.2.2]octane | 98 |
| 2 | Pentafluorophenylcopper | 1-(Pentafluorophenyl)bicyclo[2.2.2]octane | Not specified |
Experimental Protocol: Coupling with Trimethylaluminum
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous hexane (B92381) (10 mL).
-
Cool the solution to -70 °C.
-
Slowly add a solution of trimethylaluminum (1.0 mmol, as a solution in hexanes) to the cooled solution.
-
Allow the reaction mixture to stir at -70 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and stir for an additional 24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with hexane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully to obtain the product.
Radical Nucleophilic Substitution (S(_{RN})1) Reactions
This pathway is particularly useful for introducing functionalities that are difficult to install via ionic mechanisms.
Quantitative Data Summary
Conceptual Experimental Protocol: S(_{RN})1 Reaction with a Nucleophile
-
In a reaction vessel equipped for photochemistry, dissolve this compound (1.0 mmol) and the chosen nucleophile (e.g., a phosphide (B1233454) or enolate, 2-3 equivalents) in a suitable solvent such as liquid ammonia (B1221849) or DMSO.
-
Degas the solution thoroughly.
-
Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable temperature (often low temperatures for liquid ammonia).
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction appropriately (e.g., with an ammonium (B1175870) chloride solution for enolates).
-
Extract the product into an organic solvent.
-
Dry, concentrate, and purify the product by chromatography or distillation.
This technical support center provides a starting point for addressing the inherent low reactivity of this compound. By understanding the underlying principles and exploring these alternative, more advanced synthetic strategies, researchers can successfully incorporate this unique structural motif into their target molecules.
References
Technical Support Center: Purification of 1-Bromobicyclo[2.2.2]octane by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 1-Bromobicyclo[2.2.2]octane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying this compound?
A1: Column chromatography using silica (B1680970) gel is a widely used and effective method for the purification of this compound.[1] For achieving very high purity, preparative gas chromatography (GC) can also be employed.[2]
Q2: What are the common impurities I should expect?
A2: Common impurities may include unreacted starting material (bicyclo[2.2.2]octane), residual brominating agents, and potentially rearranged isomers like 1-bromobicyclo[3.2.1]octane, especially if strong Lewis acids are used in the synthesis.
Q3: Which solvent system is best for the column chromatography of this compound?
A3: As this compound is a non-polar compound, a non-polar eluent system is recommended. Typically, pure hexane (B92381) or petroleum ether is used to elute the product. If separation from other non-polar impurities is challenging, a gradual increase in polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) can be effective.[3][4]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Use a similar, but slightly more polar, solvent system than your column eluent for better resolution on the TLC plate. The spots can be visualized using a potassium permanganate (B83412) stain or by heating after staining with a phosphomolybdic acid solution, as alkyl halides are not UV active.
Q5: Is this compound stable on silica gel?
A5: Generally, alkyl halides like this compound are stable on silica gel. However, if you observe degradation (streaking on TLC or low recovery), you can use a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[1][5] To test for stability, you can spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed.[1]
Troubleshooting Guides
Issue 1: Poor or No Separation of Product from Impurities
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Your eluent may be too polar, causing your product and impurities to elute together quickly. Start with a very non-polar solvent like hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane.[3][4] |
| Column Overload | Overloading the column with too much crude product is a common cause of poor separation. A general guideline is to use a ratio of crude product to silica gel of 1:30 to 1:50 by weight. |
| Improper Column Packing | Air bubbles or channels in the silica gel bed will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Sample Band is Too Broad | This can be caused by dissolving the sample in too much solvent before loading or using a solvent that is too polar for loading. Dissolve your sample in a minimal amount of a non-polar solvent (like hexane) or use the dry-loading technique.[2] |
Issue 2: Product is Eluting Too Slowly or Not At All
| Possible Cause | Troubleshooting Step |
| Solvent System is Not Polar Enough | While unlikely for this non-polar compound, if it is retained on the column, you will need to increase the polarity of your eluent. |
| Compound Degradation on the Column | As mentioned in the FAQs, if your compound is not stable on silica, it may be degrading and will not elute. Consider switching to an alternative stationary phase like alumina.[1][5] |
| Insoluble Impurity Clogging the Column | If the solvent flow is very slow or has stopped, an insoluble impurity might be blocking the column frit. If possible, carefully remove the top layer of sand and silica to see if there is a blockage. |
Issue 3: Low Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Product is Volatile | This compound is a solid but can sublime. Be cautious when removing the solvent under reduced pressure. Use a cold trap and avoid excessive heating. |
| Co-elution with an Impurity | If you cannot achieve baseline separation, some of your product may be in mixed fractions that are discarded, leading to a lower yield of pure product. Optimize your solvent system for better separation. |
| Product Degradation | See troubleshooting for "Compound Degradation on the Column". |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring a level surface. Gently tap the column to aid in packing.
-
Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or diethyl ether.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution:
-
Begin eluting with 100% hexane or petroleum ether.
-
Maintain a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's potential to sublime.
-
Data Presentation
Table 1: Typical Chromatographic Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard for non-polar compounds. |
| Mobile Phase | 100% Hexane or Petroleum Ether | May add 1-2% Ethyl Acetate for slightly more polarity if needed. |
| Loading Ratio (Crude:Silica) | 1:30 - 1:50 (w/w) | Higher ratio for more difficult separations. |
| TLC Visualization | Potassium Permanganate or Phosphomolybdic Acid stain | Compound is not UV active. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. WO2007070201A1 - Aspartic protease inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Failed attempts to synthesize bicyclo[2.2.2]octan-1-ol from 1-bromobicyclo[2.2.2]octane
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: My attempt to synthesize bicyclo[2.2.2]octan-1-ol from 1-bromobicyclo[2.2.2]octane via nucleophilic substitution with hydroxide (B78521) or ethanoate failed. Why is this reaction not working?
A1: The direct synthesis of bicyclo[2.2.2]octan-1-ol from this compound through traditional nucleophilic substitution reactions (SN1 and SN2) is known to be unsuccessful. This is due to the unique structural constraints of the bicyclo[2.2.2]octane system.
-
SN2 Infeasibility: The SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In this compound, the rigid cage-like structure completely shields the back of the bridgehead carbon, making it impossible for a nucleophile to approach from the required trajectory.[1]
-
SN1 Infeasibility: The SN1 mechanism involves the formation of a carbocation intermediate. A carbocation is most stable when it adopts a trigonal planar geometry. However, the rigid framework of the bicyclo[2.2.2]octane system prevents the bridgehead carbon from achieving this planarity, leading to a highly strained and unstable carbocation.[2][3][4] This high-energy intermediate means the activation energy for the SN1 pathway is prohibitively high.
Troubleshooting Failed Syntheses
Issue: No reaction observed when treating this compound with strong nucleophiles.
If you are attempting a direct substitution on this compound with nucleophiles such as sodium hydroxide, potassium ethoxide, or sodium acetate, you will likely observe no product formation, even under forcing conditions (e.g., prolonged heating).
Logical Workflow for Diagnosing the Failed Reaction
Caption: Diagnostic workflow for the failed synthesis.
Quantitative Data: Relative Solvolysis Rates
The extreme unreactivity of this compound in SN1-type reactions is demonstrated by its solvolysis rate compared to other alkyl bromides. The data below shows the relative rates of solvolysis in 80% aqueous ethanol (B145695) at 25°C.
| Compound | Structure | Relative Rate (krel) |
| tert-Butyl bromide | (CH3)3C-Br | 1 |
| 1-Bromoadamantane | Adamantyl-Br | ~1 x 10-3 |
| This compound | Bicyclo[2.2.2]octyl-Br | ~1 x 10-6 |
| 1-Bromobicyclo[2.2.1]heptane | Norbornyl-Br | ~1 x 10-13 |
Data compiled from Carey & Sundberg (2007) and other sources.[2][3]
This table clearly illustrates the dramatic decrease in reactivity for bridgehead halides due to the instability of the corresponding carbocation intermediates.
Experimental Protocols
Example of a Failed Experimental Protocol
Objective: To synthesize bicyclo[2.2.2]octan-1-ol from this compound.
Reaction: this compound + NaOH → bicyclo[2.2.2]octan-1-ol + NaBr
Procedure:
-
A solution of this compound (1.0 g, 5.3 mmol) in 20 mL of a 1:1 ethanol/water mixture is prepared in a 50 mL round-bottom flask.
-
Sodium hydroxide (0.42 g, 10.6 mmol) is added to the flask.
-
The mixture is heated to reflux for 48 hours.
-
Aliquots are taken periodically and analyzed by GC-MS.
Expected Outcome: GC-MS analysis will show the persistence of the this compound starting material with no detectable formation of the desired bicyclo[2.2.2]octan-1-ol product. This demonstrates the inertness of the bridgehead bromide to nucleophilic substitution under these conditions.[5]
Alternative (Successful) Synthetic Protocol
Since direct substitution is not feasible, an indirect route is necessary. The synthesis of bicyclo[2.2.2]octan-1-ol has been successfully achieved starting from bicyclo[2.2.2]octane-1-carboxylic acid.[6][7][8]
Workflow for a Successful Alternative Synthesis
Caption: Successful multi-step synthesis of bicyclo[2.2.2]octan-1-ol.
Protocol Outline (based on the Kopecky et al. approach):
-
Amide Formation: Bicyclo[2.2.2]octane-1-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is then treated with aqueous ammonia (B1221849) to yield bicyclo[2.2.2]octane-1-carboxamide.
-
Hofmann Rearrangement: The carboxamide undergoes a Hofmann rearrangement when treated with bromine and sodium hydroxide in water. This reaction converts the amide to bicyclo[2.2.2]octan-1-amine.
-
Diazotization and Hydrolysis: The resulting bridgehead amine is treated with sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) in water. This forms an unstable diazonium salt which readily decomposes in the aqueous solution to yield the desired bicyclo[2.2.2]octan-1-ol.
This multi-step pathway effectively bypasses the problematic direct nucleophilic substitution by forming the C-O bond through a different mechanistic route.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organic chemistry - Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. edscl.in [edscl.in]
- 6. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 7. scilit.com [scilit.com]
- 8. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Conditions for Substitution on 1-Bromobicyclo[2.2.2]octane
Welcome to the technical support center for optimizing substitution reactions on 1-Bromobicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for performing substitution reactions on this sterically hindered and notoriously unreactive substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my substitution reaction on this compound not proceeding or giving very low yields?
A1: this compound is exceptionally unreactive towards traditional S(_N)1 and S(_N)2 substitution reactions due to its rigid bicyclic structure.
-
S(_N)2 Inaccessibility: The cage-like structure of the bicyclo[2.2.2]octane core completely blocks the backside of the bridgehead carbon. This steric hindrance makes it impossible for a nucleophile to perform the required backside attack for an S(_N)2 mechanism.[1][2][3]
-
S(_N)1 Instability: The S(_N)1 mechanism requires the formation of a carbocation intermediate. For optimal stability, this carbocation would need to adopt a trigonal planar geometry. However, the rigid framework of this compound prevents the bridgehead carbon from achieving this planarity.[2][4] The resulting pyramidal carbocation is highly strained and energetically unfavorable, leading to a very high activation energy for the S(_N)1 pathway.[2][4]
Q2: I am observing no reaction even with strong nucleophiles and elevated temperatures. What can I do to promote the reaction?
A2: Forcing traditional S(_N)1 or S(_N)2 conditions with strong nucleophiles and high heat is often ineffective. A more successful approach is to facilitate the formation of the bridgehead carbocation using a Lewis acid.
-
Silver Ion Assistance: The use of silver salts, such as silver trifluoroacetate (B77799) (AgOTf) or silver nitrate (B79036) (AgNO(_3)), is the most common and effective method to promote substitution. The silver ion coordinates to the bromine atom, assisting in its departure as a silver bromide precipitate and generating the bridgehead carbocation, which can then be trapped by a nucleophile.[4] This method has been successfully used to react this compound with nucleophiles like benzene (B151609) and allyltrimethylsilane.[4]
Q3: Are there any alternative reaction pathways to achieve substitution on this compound?
A3: Yes, when direct substitution is challenging, consider alternative reactions that proceed through a bridgehead carbocation or radical intermediate under different conditions.
-
Ritter Reaction: For the synthesis of 1-aminobicyclo[2.2.2]octane derivatives, the Ritter reaction is a powerful tool. In this reaction, a strong acid is used to generate the bridgehead carbocation from this compound (or the corresponding alcohol). This carbocation is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion, which upon hydrolysis yields an N-substituted amide.[5][6][7][8] The amide can then be hydrolyzed to the corresponding amine.
-
Koch-Haaf Reaction: To introduce a carboxylic acid group at the bridgehead position, the Koch-Haaf reaction is a suitable method. This reaction involves the treatment of the alkyl halide with carbon monoxide in the presence of a strong acid. The initially formed carbocation is trapped by carbon monoxide to form an acylium ion, which is then hydrolyzed to the carboxylic acid.
-
Radical Nucleophilic Substitution (S(_RN)1): Under specific conditions, typically involving photostimulation or the use of a radical initiator, an S(_RN)1 mechanism may be possible. This pathway involves a radical-anion chain mechanism and can be effective for substrates that are unreactive under traditional nucleophilic substitution conditions.[9]
Q4: I am considering a solvolysis reaction. How slow is it, and what can I expect?
A4: Solvolysis of this compound is extremely slow compared to standard tertiary alkyl halides. For instance, its solvolysis rate in 80% ethanol (B145695) is approximately 10
−6
to 10−7
Data Presentation
The following tables summarize quantitative data regarding the reactivity of this compound.
Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol
| Compound | Bicyclic System | Relative Rate (k/k(_{t-BuBr})) |
| tert-Butyl bromide | - | 1.0 |
| 1-Bromoadamantane | Adamantane | ~1 x 10
|
| This compound | Bicyclo[2.2.2]octane | ~2.4 x 10
|
| 1-Bromonorbornane | Bicyclo[2.2.1]heptane | ~2.0 x 10
|
Data sourced from BenchChem and other comparative studies.[3][10]
Experimental Protocols
Protocol 1: Silver Ion-Assisted Substitution with Benzene (Friedel-Crafts Type Reaction)
This protocol is based on the methodology described by Kraus et al. for the reaction of bridgehead carbocations.[4]
-
Materials:
-
This compound
-
Silver trifluoroacetate (AgOTf)
-
Benzene (dried)
-
Dichloromethane (B109758) (CH(_2)Cl(_2)), anhydrous
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous dichloromethane and benzene (used as both solvent and nucleophile) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add silver trifluoroacetate (1.1 eq) in one portion. b. Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may be slow and require several hours to days for appreciable conversion. c. Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate. d. Separate the organic layer, and extract the aqueous layer with dichloromethane. e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-phenylbicyclo[2.2.2]octane.
Protocol 2: General Procedure for the Ritter Reaction
This is a general protocol for the Ritter reaction, which can be adapted for this compound.[5][6][7][8]
-
Materials:
-
This compound
-
Acetonitrile (or other suitable nitrile)
-
Concentrated sulfuric acid (H(_2)SO(_4))
-
Ice-water bath
-
Sodium hydroxide (B78521) solution for neutralization
-
-
Procedure: a. In a flask equipped with a magnetic stirrer and under a fume hood, dissolve this compound (1.0 eq) in an excess of acetonitrile. b. Cool the mixture in an ice-water bath. c. Slowly and carefully add concentrated sulfuric acid (a stoichiometric amount or in excess) to the cooled solution. The addition is highly exothermic. d. After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or GC-MS. e. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. f. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Combine the organic extracts, dry over a suitable drying agent (e.g., Na(_2)SO(_4)), filter, and concentrate to yield the crude N-(bicyclo[2.2.2]oct-1-yl)acetamide. i. The amide can be further purified by recrystallization or column chromatography. For the free amine, the amide is subjected to hydrolysis under acidic or basic conditions.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Formation of 1-chlorobicyclo[2.2.2]octane during brominative decarboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of 1-chlorobicyclo[2.2.2]octane as a byproduct during the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues and provides systematic solutions for the unexpected formation of a chlorinated byproduct.
Problem: Formation of 1-chlorobicyclo[2.2.2]octane alongside the desired 1-bromobicyclo[2.2.2]octane.
Initial Assessment: The presence of a chlorine source in the reaction medium is the primary cause. The reaction, a modification of the Hunsdiecker reaction known as the Cristol-Firth reaction, proceeds via a free-radical mechanism. The intermediate 1-bicyclo[2.2.2]octyl radical is highly reactive and can abstract a chlorine atom if a chlorinated solvent is used.[1]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for identifying and resolving the formation of 1-chlorobicyclo[2.2.2]octane.
Frequently Asked Questions (FAQs)
Q1: Why am I getting 1-chlorobicyclo[2.2.2]octane when I am performing a brominative decarboxylation?
A1: The formation of 1-chlorobicyclo[2.2.2]octane is a known side reaction when the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid is carried out in a chlorinated solvent, such as carbon tetrachloride (CCl₄). The reaction proceeds through a free-radical intermediate, the 1-bicyclo[2.2.2]octyl radical. This radical is highly reactive and can abstract a chlorine atom from the solvent, leading to the formation of the chlorinated byproduct.[1]
Q2: What is the mechanism behind the formation of the chlorinated byproduct?
A2: The reaction is a modification of the Hunsdiecker reaction, specifically the Cristol-Firth modification, which uses mercuric oxide (HgO) and bromine (Br₂). The proposed mechanism involves the following steps:
-
Formation of an acyl hypobromite (B1234621) intermediate from the carboxylic acid, HgO, and Br₂.
-
Homolytic cleavage of the O-Br bond to form a carboxyl radical.
-
Decarboxylation of the carboxyl radical to generate the 1-bicyclo[2.2.2]octyl radical.
-
This radical can then react with either bromine to form the desired this compound or with the chlorinated solvent to abstract a chlorine atom, yielding 1-chlorobicyclo[2.2.2]octane.
Q3: How can I prevent the formation of 1-chlorobicyclo[2.2.2]octane?
A3: The most effective way to prevent the formation of the chlorinated byproduct is to use a non-chlorinated solvent. Even using bromotrichloromethane can result in the formation of some 1-chlorobicyclo[2.2.2]octane, as the bicyclo[2.2.2]octyl radical is reactive enough to abstract chlorine over bromine from this solvent. For obtaining the pure this compound, a solvent such as 1,2-dibromoethane is recommended. Alternatively, adding a mixture of the carboxylic acid and mercuric oxide to an excess of bromine in bromotrichloromethane can also yield the desired bromo-compound free of the chloro-byproduct.
Q4: Are there any other potential sources of chlorine contamination?
A4: While the solvent is the most common source, it is crucial to ensure that all reagents are of high purity and free from chloride impurities. Check the specifications of your bromine and mercuric oxide. If in doubt, using freshly opened or purified reagents is advisable.
Data Presentation
The following table summarizes the product distribution of the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid in different halogenated solvents, based on the findings of Baker, Holtz, and Stock (1963).
| Solvent | This compound (%) | 1-chlorobicyclo[2.2.2]octane (%) |
| Carbon Tetrachloride (CCl₄) | Appreciable quantities | Appreciable quantities |
| Bromotrichloromethane (BrCCl₃) | Major product | Minor product |
| 1,2-Dibromoethane (BrCH₂CH₂Br) | Exclusive product | Not detected |
Note: The original paper describes the amounts as "appreciable quantities" without specifying exact percentages for the reaction in carbon tetrachloride.
Experimental Protocols
The following are detailed methodologies for the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid.
Protocol 1: Reaction in Carbon Tetrachloride (Leading to Chlorinated Byproduct)
This protocol is for illustrative purposes to understand the formation of the byproduct.
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard laboratory glassware for reflux and distillation
-
Gas chromatograph for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bicyclo[2.2.2]octane-1-carboxylic acid and a molar equivalent of red mercuric oxide.
-
Add a sufficient volume of anhydrous carbon tetrachloride to create a stirrable slurry.
-
To this slurry, add a molar equivalent of bromine dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitor by TLC or disappearance of starting material).
-
After cooling to room temperature, filter the reaction mixture to remove mercuric bromide.
-
Wash the filtrate with a solution of sodium bisulfite to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by gas chromatography to determine the ratio of this compound to 1-chlorobicyclo[2.2.2]octane.
Protocol 2: Modified Procedure to Obtain Pure this compound
This protocol is designed to minimize or eliminate the formation of the chlorinated byproduct.
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
1,2-Dibromoethane, anhydrous
-
Standard laboratory glassware for reflux and distillation
-
Gas chromatograph for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bicyclo[2.2.2]octane-1-carboxylic acid and a molar equivalent of red mercuric oxide.
-
Add a sufficient volume of anhydrous 1,2-dibromoethane to create a stirrable slurry.
-
To this slurry, add a molar equivalent of bromine dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete.
-
Follow the workup procedure as described in Protocol 1 (steps 5-7).
-
Analyze the product by gas chromatography to confirm the absence of 1-chlorobicyclo[2.2.2]octane.
Reaction Scheme
References
Challenges in the scale-up of 1-Bromobicyclo[2.2.2]octane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromobicyclo[2.2.2]octane, focusing on the challenges encountered during reaction scale-up.
Troubleshooting Guide
This guide addresses common issues observed when transitioning reactions involving this compound from laboratory to larger scales.
Issue 1: Inconsistent or Decreased Yields Upon Scale-up
-
Question: We are observing a significant drop in yield for our coupling reaction with this compound when moving from a 1L to a 20L reactor. What are the likely causes?
-
Answer: A drop in yield during the scale-up of reactions with the sterically hindered and relatively unreactive this compound can stem from several factors. Due to its rigid structure, it is unreactive in SN2 reactions and slow in SN1 reactions.[1] This often necessitates forcing conditions which can be difficult to control on a larger scale. Key areas to investigate include:
-
Mixing and Mass Transfer Limitations: Inadequate agitation in a larger reactor can lead to poor mixing of reactants and localized "hot spots" or areas of high concentration. This can result in the formation of byproducts. For reactions involving solid reagents, ensuring they remain well-suspended is critical.
-
Heat Transfer Issues: Exothermic reactions can be harder to control in larger vessels due to a lower surface-area-to-volume ratio. Poor heat dissipation can lead to temperature spikes, promoting side reactions and decomposition of reactants or products.
-
Impurity Effects: Trace impurities in starting materials or solvents, which may be negligible on a small scale, can have a more pronounced effect on a larger scale by interfering with catalysts or promoting side reactions.
-
Extended Reaction Times: Longer reaction times, often employed to drive the reaction of the unreactive this compound to completion, increase the likelihood of product degradation or byproduct formation, especially at elevated temperatures.
-
Troubleshooting Workflow for Yield Loss
References
Avoiding rearrangement products in bridgehead reactions
Technical Support Center: Bridgehead Reactions
Welcome to the Technical Support Center for Bridgehead Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of chemical reactions at bridgehead positions, with a focus on avoiding undesired rearrangement products.
Frequently Asked Questions (FAQs)
Q1: Why are rearrangement products so common in bridgehead reactions involving carbocations?
A1: Bridgehead atoms are part of a rigid polycyclic system. When a carbocation is formed at a bridgehead position, it cannot achieve the ideal planar geometry (sp² hybridization) due to the strain of the ring system. This makes the bridgehead carbocation highly unstable and energetically unfavorable. To alleviate this strain, the molecule will often undergo a rapid rearrangement, such as a hydride or alkyl shift, to move the positive charge to a more stable, non-bridgehead position. This rearrangement often leads to a complex mixture of products and low yields of the desired bridgehead-substituted compound.
Q2: What are the main strategies to avoid rearrangement products in bridgehead functionalization?
A2: The key is to avoid the formation of a bridgehead carbocation. This can be achieved by using reaction pathways that proceed through alternative intermediates, such as:
-
Free Radical Intermediates: Bridgehead free radicals are more stable than their carbocation counterparts because they do not require a planar geometry. Reactions that proceed via a radical mechanism can effectively functionalize a bridgehead position without rearrangement.
-
Carbanionic Intermediates: Generating a carbanion at the bridgehead position, typically through lithiation, allows for subsequent reaction with an electrophile. This method also avoids the formation of unstable carbocations.
Q3: When should I choose a radical-based method versus a carbanionic method?
A3: The choice depends on the desired functional group and the starting material.
-
Radical-based methods , like the Hunsdiecker reaction or the Barton-McCombie deoxygenation, are excellent for converting carboxylic acids to halides or deoxygenating alcohols, respectively. They are generally robust and tolerant of many functional groups.
-
Carbanionic methods , such as bridgehead lithiation, are ideal for forming carbon-carbon bonds by reacting the bridgehead carbanion with carbon electrophiles (e.g., aldehydes, ketones, CO₂). However, these reactions require strongly basic conditions and may not be compatible with sensitive functional groups.
Q4: I am observing a mixture of products in my bridgehead reaction. How can I confirm if rearrangement is the cause?
A4: Characterization of the product mixture using techniques like NMR spectroscopy and mass spectrometry is crucial. Look for signals corresponding to isomers of your expected product. For example, if you start with a bicyclo[2.2.1]heptyl system and see products with a bicyclo[3.2.0]heptyl skeleton, a rearrangement has likely occurred. Comparing the spectra of your product mixture to known spectra of potential rearrangement products can confirm their identity. If rearrangement is confirmed, consider switching to a non-cationic reaction pathway as detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Low Yield of Desired Bridgehead Product and Formation of Multiple Isomers in Solvolysis Reactions
Problem: You are attempting a nucleophilic substitution on a bridgehead substrate (e.g., a tosylate or halide) via an Sₙ1-type mechanism and are observing low yields of the desired product along with a mixture of rearranged isomers.
Cause: This is a classic sign of bridgehead carbocation rearrangement. The highly unstable carbocation intermediate is rearranging to a more stable species before the nucleophile can attack.
Solution: Avoid generating a carbocation. Switch to a reaction that proceeds through a radical or carbanionic intermediate.
Recommended Alternative 1: Free Radical Halogenation (Hunsdiecker Reaction - Christol-Firth-Reich Modification) This method is suitable for converting a bridgehead carboxylic acid to a bridgehead halide.
Recommended Alternative 2: Bridgehead Lithiation followed by Electrophilic Quench This method is suitable for forming a new bond between the bridgehead carbon and an electrophile.
Data Presentation: Comparison of Reaction Pathways
The following tables illustrate the stark difference in product distribution between reactions that proceed through carbocation intermediates versus those that utilize radical pathways. Adamantane (B196018) derivatives are often used as model systems for studying bridgehead reactivity because their rigid structure prevents rearrangement of the adamantyl skeleton itself, but the stability of the intermediate still dictates the reaction's success.
Table 1: Product Distribution in the Solvolysis of 1-Adamantyl Derivatives (Carbocation Pathway)
| Substrate | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Reference |
| 1-Adamantyl Tosylate | 80% Ethanol/20% Water | 25 | 98 (Substitution) | 2 (Elimination) | [1] |
| 1-Adamantyl Chloride | 50% Sulfolane/50% Water | 60 | High Substitution | Low Elimination | [2] |
| 1-Adamantyl Chlorothioformate | 100% TFE | 25 | 13.5 (1-AdCl) | 86.5 (Other products) | [3] |
Note: While adamantane itself does not rearrange, these Sₙ1 reactions are highly sensitive to solvent and leaving group, and similar reactions on less rigid bridgehead systems would lead to significant rearrangement.
Table 2: Product Distribution in Radical Bromination of Adamantane (Radical Pathway)
| Brominating Agent | Solvent | Initiator/Conditions | 1-Bromoadamantane (%) | 2-Bromoadamantane (%) | Reference |
| Bromine (Br₂) | Neat | Reflux | ~93 | Minor | [4] |
| Bromotrichloromethane | Neat | Mo(CO)₆, 140-160°C | High Yield | Not specified | [5] |
| Oxalyl Chloride/Benzoyl Peroxide | Not specified | Not specified | 55 (as carboxylate) | 45 (as carboxylate) | [6] |
Note: Radical reactions show a high preference for the tertiary bridgehead position (C1) and do not produce rearranged skeletal products.
Experimental Protocols
Protocol 1: Bridgehead Bromination via the Christol-Firth-Reich Modification of the Hunsdiecker Reaction
This protocol describes the conversion of a bridgehead carboxylic acid to the corresponding bromide using a radical pathway, thus avoiding carbocation rearrangement.
Materials:
-
Bridgehead carboxylic acid (e.g., 1-adamantanecarboxylic acid)
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: CCl₄ is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend the bridgehead carboxylic acid (1.0 eq) and red mercuric oxide (1.1 eq) in dry carbon tetrachloride.
-
Heat the mixture to reflux with vigorous stirring.
-
From the dropping funnel, add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise to the refluxing mixture. The color of the bromine should disappear as it reacts.
-
After the addition is complete, continue refluxing for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the mercury salts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bridgehead bromide.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bridgehead Deoxygenation via the Barton-McCombie Reaction
This protocol describes the deoxygenation of a bridgehead alcohol, replacing the hydroxyl group with a hydrogen atom, via a radical mechanism.
Materials:
-
Bridgehead alcohol (e.g., 1-adamantanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Tributyltin hydride (Bu₃SnH) - Caution: Organotin compounds are toxic.
-
Azobisisobutyronitrile (AIBN)
-
Toluene (dry)
Procedure: Step A: Formation of the Xanthate Ester
-
To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add a solution of the bridgehead alcohol (1.0 eq) in dry THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Add methyl iodide (1.5 eq) and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude xanthate ester, which can be purified by column chromatography.
Step B: Radical Deoxygenation
-
Dissolve the purified xanthate ester (1.0 eq) and a catalytic amount of AIBN (0.1 eq) in dry toluene.
-
Heat the solution to reflux (around 110 °C).
-
Add tributyltin hydride (1.2 eq) dropwise to the refluxing solution over 30 minutes.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be partitioned between acetonitrile (B52724) and hexane (B92381), with the desired product remaining in the hexane layer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparison of reaction pathways for bridgehead functionalization.
Caption: Experimental workflow for the Barton-McCombie deoxygenation.
Caption: Simplified mechanism of the Christol-Firth-Reich modification.
References
- 1. An unstrained homoallylic secondary adamantyl toluene-p-sulfonate solvolyses with σ-bond migration to give a protoadamantyl substituted allylic carbenium ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Solvolysis of 1-Bromobicyclo[2.2.2]octane and 1-Bromoadamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvolysis of two rigid, bridgehead tertiary alkyl halides: 1-bromobicyclo[2.2.2]octane and 1-bromoadamantane (B121549). The profound impact of carbocation stability on the rate of SN1 reactions is highlighted through the examination of their reaction kinetics.
Executive Summary
The solvolysis of 1-bromoadamantane and this compound in polar, protic solvents such as aqueous ethanol (B145695) proceeds via a first-order nucleophilic substitution (SN1) mechanism. This process involves the formation of a tertiary carbocation intermediate. However, the rates of these reactions differ dramatically due to the structural rigidity and resulting stability of the respective bridgehead carbocations. 1-Bromoadamantane undergoes solvolysis at a significantly faster rate than this compound. This difference is attributed to the greater stability of the 1-adamantyl cation, which can adopt a more favorable, albeit still strained, geometry for a carbocation compared to the highly strained 1-bicyclo[2.2.2]octyl cation.
Quantitative Data Comparison
The following table summarizes the kinetic data for the solvolysis of this compound and 1-bromoadamantane in 80% aqueous ethanol at 25°C.
| Compound | Structure | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate (vs. 1-Bromoadamantane) |
| 1-Bromoadamantane | 80% Ethanol | 25 | ~1.3 x 10⁻⁶[1] | 1 | |
| This compound | 80% Ethanol | 25 | ~1.3 x 10⁻¹⁰ (estimated) | ~1 x 10⁻⁴ |
Note: The rate constant for this compound is estimated based on literature reports indicating its solvolysis is approximately 10,000 times slower than that of 1-bromoadamantane under similar conditions.
Mechanistic Insights: The Role of Carbocation Stability
The significant disparity in the solvolysis rates of these two compounds is a direct consequence of the stability of their corresponding bridgehead carbocation intermediates. In an SN1 reaction, the rate-determining step is the formation of the carbocation. The more stable the carbocation, the lower the activation energy for its formation, and thus the faster the reaction rate.
Due to the rigid, cage-like structures of both molecules, the bridgehead carbocations formed upon departure of the bromide ion cannot achieve the ideal trigonal planar geometry that maximizes stability through hyperconjugation. However, the adamantyl framework allows for a carbocation geometry that is less strained than that of the bicyclo[2.2.2]octyl system. The inability of the 1-bicyclo[2.2.2]octyl cation to flatten significantly leads to a very high energy transition state and consequently, a much slower rate of solvolysis.
Caption: Logical relationship of factors influencing the solvolysis rates.
Experimental Protocols
The following is a general experimental protocol for determining the first-order rate constant of solvolysis for a tertiary alkyl halide, such as 1-bromoadamantane or this compound, in an aqueous ethanol solvent system. The method involves monitoring the production of hydrobromic acid (HBr) over time.
Materials:
-
1-Bromoadamantane or this compound
-
80% Ethanol (v/v)
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Acetone (for quenching)
-
Distilled water
-
Erlenmeyer flasks (50 mL)
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Stopwatch
-
Constant temperature water bath (set to 25°C)
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a 0.1 M solution of the alkyl halide in a small amount of acetone.
-
In a 50 mL Erlenmeyer flask, pipette a known volume of the 80% ethanol solvent.
-
Place the flask in the constant temperature water bath and allow it to equilibrate to 25°C.
-
-
Initiation of the Reaction:
-
To the temperature-equilibrated solvent, add a few drops of phenolphthalein indicator.
-
Add a measured volume of the standardized NaOH solution to the flask to make the solution basic (pink).
-
Initiate the reaction by adding a known volume of the alkyl halide solution to the flask and start the stopwatch simultaneously.
-
-
Titration:
-
As the solvolysis reaction proceeds, HBr is produced, which neutralizes the NaOH, causing the pink color to fade.
-
Record the time it takes for the pink color to disappear.
-
Immediately add another known volume of the NaOH solution and record the time for the color to disappear again.
-
Repeat this process at regular intervals to collect a series of time and volume data points.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the volume of NaOH consumed versus time.
-
The first-order rate constant (k) is determined from the slope of the line when plotting the natural logarithm of the remaining concentration of the alkyl halide versus time.
-
Caption: Experimental workflow for a typical solvolysis kinetics experiment.
References
Reactivity Under the Microscope: A Comparative Analysis of 1-Bromobicyclo[2.2.2]octane and tert-Butyl Bromide
For researchers, scientists, and drug development professionals, a nuanced understanding of chemical reactivity is fundamental. This guide provides a detailed comparative analysis of the reactivity of 1-Bromobicyclo[2.2.2]octane and tert-butyl bromide, two tertiary alkyl bromides that, despite their structural similarities, exhibit dramatically different behavior in nucleophilic substitution reactions. By examining experimental data and the underlying mechanistic principles, we illuminate the profound impact of molecular geometry on chemical reactivity.
The solvolysis of alkyl halides, a cornerstone of physical organic chemistry, serves as a powerful tool to probe the stability of carbocation intermediates and, by extension, the reactivity of the parent substrate. In this context, the comparison between the acyclic tert-butyl bromide and the rigid, bicyclic this compound offers a classic and compelling illustration of how structural constraints can govern reaction rates.
A Tale of Two Carbocations: Unpacking the Reactivity Chasm
The solvolysis of both tert-butyl bromide and this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step in this pathway is the formation of a carbocation intermediate. However, the stability of these intermediates varies drastically, leading to a significant difference in reaction rates.
Tert-butyl bromide readily forms a planar, sp²-hybridized tertiary carbocation. This intermediate is stabilized by hyperconjugation, the delocalization of electron density from the C-H and C-C sigma bonds of the methyl groups into the empty p-orbital of the carbocation.
In stark contrast, the rigid bicyclic framework of this compound prevents the bridgehead carbon from achieving the ideal planar geometry required for a stable carbocation. The resulting bridgehead carbocation is forced to adopt a pyramidal geometry, leading to significant angle strain and instability. This high-energy intermediate translates to a much higher activation energy for the reaction, and consequently, a dramatically slower reaction rate. Some sources indicate that tert-butyl bromide undergoes solvolysis approximately 106 times faster than this compound under similar conditions.
Quantitative Comparison of Solvolysis Rates
The profound difference in reactivity is quantitatively captured by comparing their first-order rate constants (k₁) for solvolysis in 80% aqueous ethanol (B145695) at 25°C.
| Compound | Structure | Relative Rate (krel) | Approximate First-Order Rate Constant (k₁) at 25°C in 80% EtOH (s⁻¹) |
| tert-Butyl bromide | (CH₃)₃CBr | 1 | 1.2 x 10⁻² |
| This compound | C₈H₁₃Br | ~1 x 10⁻⁶ | ~1.2 x 10⁻⁸ |
Experimental Protocols
The determination of solvolysis rates for these alkyl halides can be achieved through a variety of methods, with titration and conductometry being the most common. Below is a detailed protocol for a titrimetric method.
Experimental Protocol: Determination of Solvolysis Rate by Titration
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl bromide and this compound in 80% aqueous ethanol.
Materials:
-
tert-Butyl bromide
-
This compound
-
Ethanol (absolute)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath (25°C)
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80:20 (v/v) ethanol-water solvent.
-
Reaction Setup:
-
Place a known volume (e.g., 50.0 mL) of the 80% ethanol solvent into several Erlenmeyer flasks.
-
Equilibrate the flasks in the constant temperature water bath at 25°C.
-
-
Initiation of Reaction:
-
Prepare a stock solution of the alkyl bromide in a small amount of acetone.
-
At time t=0, add a precise amount of the alkyl bromide stock solution to one of the equilibrated flasks to achieve a desired initial concentration (e.g., ~0.1 M). Swirl the flask to ensure thorough mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes for tert-butyl bromide, and significantly longer intervals for this compound), withdraw a 5.0 mL aliquot from the reaction mixture and transfer it to a flask containing ice-cold acetone to quench the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated hydrobromic acid (HBr) with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.
-
-
Infinity Titration:
-
To determine the total amount of HBr produced upon complete reaction, place a sealed flask of the reaction mixture in the water bath for an extended period (several half-lives) or gently heat it to drive the reaction to completion.
-
After cooling to room temperature, titrate a 5.0 mL aliquot as described above. This gives the "infinity" reading (V∞).
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t. The slope of the resulting straight line is equal to -k.
-
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the structural differences that underpin the observed reactivity.
Caption: SN1 reaction pathways for tert-butyl bromide and this compound.
Caption: Factors influencing the stability of the carbocation intermediates.
A Comparative Guide to the Kinetic Analysis of Bridgehead Halide Solvolysis
The study of bridgehead halide solvolysis provides fundamental insights into reaction mechanisms, particularly the unimolecular nucleophilic substitution (SN1) pathway. Due to their rigid, caged structures, bridgehead systems present unique constraints on the formation of carbocation intermediates, making them ideal substrates for probing the limits of SN1 reactivity. This guide offers a comparative analysis of the solvolysis kinetics of various bridgehead halides, supported by experimental data and detailed protocols for researchers in physical organic chemistry and drug development.
The SN1 Mechanism and Bridgehead Systems
The solvolysis of tertiary alkyl halides, especially in polar protic solvents, typically proceeds through an SN1 mechanism.[1][2] This is a stepwise process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate.[3][4] This intermediate is then rapidly attacked by a solvent molecule (the nucleophile).
Bridgehead halides are compounds where the halogen atom is attached to a carbon atom that is part of two or more rings.[5] The key feature of these systems is that the bridgehead carbon cannot achieve the ideal trigonal planar geometry of a typical sp²-hybridized carbocation without introducing significant ring strain.[5][6] This inherent strain makes the formation of a bridgehead carbocation energetically unfavorable, leading to significantly slower solvolysis rates compared to their acyclic counterparts.[2] Despite this, solvolysis does occur, providing a valuable model for studying factors that influence carbocation stability and SN1 reaction rates.
Comparative Kinetic Data
The rate of solvolysis is highly dependent on the structure of the bridgehead system, the nature of the leaving group (the halide), and the ionizing power of the solvent.
Comparison of 1-Adamantyl Halides
The adamantyl system is a rigid, strain-free cage structure. The solvolysis of 1-adamantyl halides is a classic example of an SN1 reaction. The primary factor influencing the reaction rate among different 1-adamantyl halides is the leaving group's ability, which is inversely related to its basicity. Better leaving groups are weaker bases.[3] The expected reactivity trend is therefore I > Br > Cl > F.[3]
Table 1: Representative Kinetic Data for the Solvolysis of 1-Adamantyl Derivatives
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
|---|---|---|---|---|
| 1-Adamantyl Bromide | 80% Ethanol | 25 | ~1.3 x 10⁻⁶ | 1 |
| 1-Adamantyl Tosylate | 80% Ethanol-H₂O | 25 | Varies with substituent | (Reference) |
| 1-Adamantyl Chloride | 50% (v/v) Acetone-H₂O | 50 | Data not directly comparable | Slower than Bromide |
Comparison of 1-Bromoadamantane (B121549) and an Acyclic Analogue
A comparison between the solvolysis of 1-bromoadamantane and its flexible, acyclic analogue, tert-butyl bromide, starkly illustrates the effect of structural rigidity on carbocation stability and reaction rate.[1]
Table 2: Comparative Solvolysis Rate Data for 1-Bromoadamantane and tert-Butyl Bromide
| Compound | Structure | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
|---|---|---|---|---|---|
| 1-Bromoadamantane | Bridgehead Tertiary | 80% Ethanol | 25 | ~1.3 x 10⁻⁶ | 1 |
| tert-Butyl Bromide | Acyclic Tertiary | 80% Ethanol | 25 | ~1.4 x 10⁻³ | ~1000 |
The data clearly shows that 1-bromoadamantane reacts about 1000 times slower than tert-butyl bromide.[1][2] This dramatic difference is attributed to the instability of the bridgehead adamantyl carbocation, which is prevented from adopting a planar geometry.[2]
Visualizing the Solvolysis Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. quora.com [quora.com]
- 6. organic chemistry - Will bridged compounds the undergo SN1 reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Unraveling S_N1 Reactivity: A Comparative Analysis of 1-Bromobicyclo[2.2.2]octane and Other Halobicycloalkanes
For researchers, scientists, and professionals in drug development, understanding the intricate factors that govern reaction mechanisms is paramount. The S_N1 (unimolecular nucleophilic substitution) reaction, a cornerstone of organic chemistry, is profoundly influenced by substrate structure. This guide provides a detailed comparative analysis of the S_N1 reactivity of 1-bromobicyclo[2.2.2]octane against other relevant halobicycloalkanes, supported by experimental data, detailed protocols, and mechanistic visualizations.
The reactivity of bridgehead halides in S_N1 reactions provides a fascinating case study into the interplay of carbocation stability and steric strain. Unlike their acyclic counterparts, the rigid bicyclic framework of these molecules imposes significant geometric constraints that dramatically affect the rate of solvolysis. This comparison will delve into these structural effects, offering a clear, data-driven perspective on the reactivity trends observed in this class of compounds.
Comparative Solvolysis Rate Data
The rate of an S_N1 reaction is primarily dictated by the stability of the carbocation intermediate formed in the rate-determining step. For bicyclic systems, the ability of the bridgehead carbon to adopt the preferred trigonal planar geometry of a carbocation is severely restricted. This leads to a significant increase in the activation energy and a corresponding decrease in the reaction rate compared to analogous acyclic tertiary halides.
The following table summarizes the relative rates of solvolysis for this compound and other selected halobicycloalkanes in 80% aqueous ethanol (B145695) at 25°C. The data clearly illustrates the profound impact of the bicyclic structure and the nature of the leaving group on S_N1 reactivity.
| Compound | Structure | Leaving Group | Relative Rate of Solvolysis (in 80% Ethanol at 25°C) |
| tert-Butyl bromide | (CH₃)₃CBr | Br | 1 |
| 1-Bromoadamantane | C₁₀H₁₅Br | Br | 1 x 10⁻³ |
| This compound | C₈H₁₃Br | Br | 1 x 10⁻⁷ |
| 1-Chlorobicyclo[2.2.2]octane | C₈H₁₃Cl | Cl | Slower than this compound |
| 1-Iodobicyclo[2.2.2]octane | C₈H₁₃I | I | Faster than this compound |
| 1-Bromobicyclo[2.2.1]heptane | C₇H₁₁Br | Br | 1 x 10⁻¹⁴ |
Mechanistic Insights: The Role of Carbocation Stability
The dramatic decrease in reactivity from the flexible tert-butyl system to the rigid bicyclic structures is a direct consequence of the stability of the bridgehead carbocation. The inability of the bridgehead carbon to achieve planarity prevents effective hyperconjugation, a key stabilizing factor for carbocations.
Caption: Factors influencing S_N1 reactivity in bicyclic systems.
Experimental Protocols
The determination of solvolysis rates for these compounds typically involves monitoring the production of hydrohalic acid (HBr, HCl, or HI) as the reaction proceeds. A common and effective method is titration.
Kinetic Study of Solvolysis by Titration
Objective: To determine the first-order rate constant for the solvolysis of a halobicycloalkane in a mixed solvent system (e.g., 80% ethanol/water).
Materials:
-
Halobicycloalkane (e.g., this compound)
-
Solvent: 80% (v/v) ethanol in deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)
-
Acetone (B3395972) (for initial dissolution of the substrate)
-
Constant temperature water bath (set to 25.0 ± 0.1 °C)
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL, Class A)
-
Pipettes (volumetric and graduated)
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Equilibrate the 80% ethanol/water solvent in the constant temperature water bath.
-
In a series of Erlenmeyer flasks, add a precise volume of the equilibrated solvent (e.g., 50.0 mL).
-
Add a few drops of the acid-base indicator to each flask.
-
-
Initiation of the Reaction:
-
Prepare a stock solution of the halobicycloalkane in a small amount of acetone to ensure rapid dissolution.
-
To start a kinetic run, pipette a small, precise volume of the halobicycloalkane stock solution into one of the Erlenmeyer flasks containing the solvent and indicator.
-
Immediately start the stopwatch upon addition of the substrate. Swirl the flask to ensure thorough mixing.
-
-
Titration and Data Collection:
-
The solvolysis reaction will produce H-X, causing the solution to become acidic and the indicator to change color.
-
As soon as the indicator changes color, begin titrating the solution with the standardized NaOH solution. The goal is to neutralize the acid as it is formed.
-
Alternatively, for slow reactions, aliquots can be taken at specific time intervals, quenched (e.g., by adding to a large volume of cold acetone), and then titrated.
-
A more continuous method involves adding a known, small amount of NaOH initially and recording the time it takes for the indicator to change color (signifying the consumption of the added base). Then, another aliquot of base is added, and the time is recorded again.
-
Record the volume of NaOH added and the corresponding time at regular intervals until the reaction is substantially complete (typically after 2-3 half-lives).
-
-
Data Analysis:
-
The concentration of the halobicycloalkane ([RX]) at any given time (t) can be calculated from the volume of NaOH used to neutralize the H-X produced.
-
The reaction follows first-order kinetics. The integrated rate law for a first-order reaction is: ln([RX]t / [RX]₀) = -kt
-
A plot of ln([RX]t) versus time (t) will yield a straight line with a slope of -k, where k is the first-order rate constant.
-
This comprehensive guide provides a foundational understanding of the factors governing S_N1 reactivity in bicyclic systems, with a focus on this compound. The provided data and experimental protocol serve as a valuable resource for researchers investigating reaction mechanisms and developing novel chemical entities.
A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of bicyclo[2.2.2]octane derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. An accurate understanding of their conformation and stereochemistry is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction to Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octane and its derivatives are bridged bicyclic hydrocarbons that serve as important scaffolds in the synthesis of natural products, pharmaceuticals, and advanced materials. Their rigid framework provides a unique platform for positioning substituents in a precise and predictable manner. X-ray crystallography is a powerful technique for elucidating the exact solid-state molecular structure of these compounds, providing invaluable data on bond lengths, bond angles, and torsion angles.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard for determining solid-state structures, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Electron Diffraction (GED), and computational methods provide complementary information about the molecule's behavior in different states and environments. The choice of analytical technique depends on the specific research question and the physical state of the sample.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Gas Electron Diffraction (GED) | Computational Methods (e.g., DFT) |
| Sample Phase | Solid (single crystal) | Solution | Gas | In silico |
| Information Obtained | Precise 3D molecular structure in the solid state, bond lengths, bond angles, torsion angles, crystal packing. | 3D molecular structure and conformation in solution, dynamic processes (e.g., conformational exchange), connectivity. | Molecular structure in the gas phase, bond lengths, bond angles. | Predicted 3D structure, conformational energies, electronic properties, spectroscopic parameters. |
| Advantages | Unambiguous determination of absolute stereochemistry and conformation in the solid state.[1] High precision. | Provides information about the behavior of the molecule in a biologically relevant solution state.[2][3] Can study dynamic processes. | Provides the structure of the molecule in an isolated state, free from packing forces.[4][5] | Can predict structures of unstable or hypothetical molecules.[6] Cost-effective and can guide experimental work. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow.[7] The solid-state conformation may not be the same as in solution or in the gas phase.[1] | Structure determination can be complex for larger molecules.[3] Provides an average structure if multiple conformations are present. | Requires the sample to be volatile and thermally stable.[4][5] Less precise than X-ray crystallography for complex molecules. | Accuracy depends on the level of theory and basis set used.[6] Predictions must be validated by experimental data. |
Quantitative Data Summary
The following table summarizes key structural parameters for the parent bicyclo[2.2.2]octane molecule as determined by different experimental and computational methods. These values highlight the subtle differences in molecular geometry depending on the physical state.
| Parameter | X-ray Crystallography (derivatives) | Gas Electron Diffraction |
| C1-C2 Bond Length (Å) | ~1.54 | 1.538 ± 0.015[4] |
| C2-C3 Bond Length (Å) | ~1.55 | 1.552 ± 0.029[4] |
| Average C-C Bond Length (Å) | - | 1.542 ± 0.004[4] |
| C1-C2-C3 Bond Angle (°) | ~109.5 | 109.7 ± 0.7[4] |
| Bridgehead...Bridgehead Distance (Å) | Varies with substitution | - |
*Note: Values from X-ray crystallography are averaged from various substituted derivatives and may vary.
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed protocol for single-crystal X-ray diffraction of an organic compound like a bicyclo[2.2.2]octane derivative involves the following key steps:
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. Common solvents include hexane, ethyl acetate, and dichloromethane.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8][9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[9]
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of the bicyclo[2.2.2]octane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H and ¹³C spectra are used to identify all proton and carbon signals.
-
COSY, HSQC, and HMBC spectra are used to establish the covalent connectivity of the molecule.
-
NOESY/ROESY spectra provide information about through-space proton-proton proximities. The intensities of NOE/ROE cross-peaks are related to the distances between protons, which is crucial for determining the relative stereochemistry and conformation.
-
-
Structure Calculation: The distance restraints derived from NOESY/ROESY data, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate a family of low-energy structures consistent with the NMR data.
Visualizations
Caption: Workflow for X-ray crystallographic analysis.
Caption: Comparison of analytical techniques.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. benchchem.com [benchchem.com]
Unraveling the Rigid Scaffold: A Comparative Guide to 2D NMR Techniques for Characterizing 1-Substituted Bicyclo[2.2.2]octanes
For researchers, scientists, and drug development professionals, the precise structural elucidation of complex molecules is paramount. The rigid bicyclo[2.2.2]octane framework, a common motif in medicinal chemistry and materials science, presents a unique challenge for characterization. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural assignment of 1-substituted bicyclo[2.2.2]octanes, supported by experimental data and detailed protocols. We also offer a comparative look at alternative analytical methods.
The inherent symmetry of the bicyclo[2.2.2]octane core can lead to overlapping signals in one-dimensional (1D) NMR spectra, making definitive assignments difficult. 2D NMR spectroscopy provides the necessary resolution by correlating nuclear spins through bonds or space, offering a detailed roadmap of the molecular architecture.
Deciphering Connectivity: A Toolkit of 2D NMR Experiments
A suite of 2D NMR experiments is essential for the complete characterization of 1-substituted bicyclo[2.2.2]octanes. Each experiment provides a unique piece of the structural puzzle, from proton-proton and proton-carbon connectivities to through-space interactions.
Key 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton network within the ethylene (B1197577) bridges of the bicyclo[2.2.2]octane system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This experiment is crucial for assigning the carbon resonances based on the already-assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the carbon skeleton, especially around the bridgehead positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of their through-bond connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Below is a logical workflow for the structural elucidation of a 1-substituted bicyclo[2.2.2]octane using these 2D NMR techniques.
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for two representative 1-substituted bicyclo[2.2.2]octanes: 1-hydroxybicyclo[2.2.2]octane and 1-aminobicyclo[2.2.2]octane. Due to the high symmetry, the three ethylene bridges are chemically equivalent.
Table 1: NMR Data for 1-Hydroxybicyclo[2.2.2]octane
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H at) | HSQC Correlation | HMBC Correlations (from ¹H at) | NOESY Correlations (with ¹H at) |
| C1 | - | ~66 | - | - | - | - |
| C2, C3, C5 | ~1.65 | ~32 | C4-H | C2,3,5-H | C1, C4, C6,7,8 | C4-H, C6,7,8-H |
| C4 | ~1.80 | ~25 | C2,3,5-H | C4-H | C1, C2,3,5, C6,7,8 | C2,3,5-H, C6,7,8-H |
| C6, C7, C8 | ~1.65 | ~32 | C4-H | C6,7,8-H | C1, C4, C2,3,5 | C2,3,5-H, C4-H |
| OH | variable | - | - | - | C1 | C2,3,5-H |
Table 2: NMR Data for 1-Aminobicyclo[2.2.2]octane
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H at) | HSQC Correlation | HMBC Correlations (from ¹H at) | NOESY Correlations (with ¹H at) |
| C1 | - | ~48 | - | - | - | - |
| C2, C3, C5 | ~1.55 | ~35 | C4-H | C2,3,5-H | C1, C4, C6,7,8 | C4-H, C6,7,8-H |
| C4 | ~1.70 | ~26 | C2,3,5-H | C4-H | C1, C2,3,5, C6,7,8 | C2,3,5-H, C6,7,8-H |
| C6, C7, C8 | ~1.55 | ~35 | C4-H | C6,7,8-H | C1, C4, C2,3,5 | C2,3,5-H, C4-H |
| NH₂ | variable | - | - | - | C1 | C2,3,5-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
General 2D NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-substituted bicyclo[2.2.2]octane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the appropriate spectral widths for the 2D experiments.
-
COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC: A gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDIT) can be used to differentiate between CH, CH₂, and CH₃ groups. The spectral widths should cover the entire proton and carbon chemical shift ranges.
-
HMBC: A gradient-selected HMBC experiment is used to obtain long-range correlations. The long-range coupling delay (typically 50-100 ms) should be optimized to observe two- and three-bond correlations.
-
NOESY: A gradient-selected NOESY experiment with a mixing time of 500-800 ms (B15284909) is suitable for observing through-space correlations in small molecules like 1-substituted bicyclo[2.2.2]octanes.
-
Data Processing: The acquired 2D data is processed with appropriate window functions (e.g., sine-bell) and Fourier transformed in both dimensions to generate the final 2D spectrum.
Comparison with Alternative Characterization Techniques
While 2D NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
Table 3: Comparison of Analytical Techniques for 1-Substituted Bicyclo[2.2.2]octanes
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformation in solution. | Non-destructive, provides rich structural information for molecules in their native solution state. | Can be complex to interpret, sensitivity can be an issue for very small sample amounts. |
| X-Ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state, absolute configuration. | Provides unambiguous proof of structure. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample. | Provides limited information on connectivity and stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, -NH₂, C=O). | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Protocols for Alternative Techniques:
-
X-Ray Crystallography: A suitable single crystal of the 1-substituted bicyclo[2.2.2]octane is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with chromatography) and ionized (e.g., using Electrospray Ionization - ESI). The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula.
-
FT-IR Spectroscopy: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer, or prepared as a KBr pellet. An infrared spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Brominated Bicyclic Compounds
For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a cornerstone analytical technique, and understanding the fragmentation patterns of specific molecular classes is paramount for accurate identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated bicyclic compounds, offering supporting data and detailed experimental protocols to aid in the characterization of these complex molecules.
The introduction of a bromine atom into a bicyclic scaffold significantly influences its mass spectral fragmentation. The near-equal natural abundance of bromine isotopes, 79Br and 81Br, provides a characteristic isotopic signature for bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity.[1] This distinctive pattern is a powerful diagnostic tool in identifying brominated species within a sample.
The fragmentation of the molecular ion is largely governed by the stability of the resulting fragment ions and the inherent strain of the bicyclic ring system. Common fragmentation pathways include the loss of the bromine atom, cleavage of the bicyclic framework, and rearrangements such as the retro-Diels-Alder reaction, which is characteristic of many bicyclic systems.[2]
Comparative Analysis of Fragmentation Patterns
The following table summarizes the key fragment ions observed in the electron ionization mass spectra of two representative brominated bicyclic compounds: exo-2-bromonorbornane (B159885) and 3-bromocamphor (B185472). The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| exo-2-Bromonorbornane | C₇H₁₁Br | 175.07 | 174/176 (5%) | 95 (100%), 67 (85%), 66 (40%), 41 (35%) |
| 3-Bromocamphor | C₁₀H₁₅BrO | 231.13 | 230/232 (10%) | 151 (100%), 109 (50%), 83 (45%), 69 (40%), 41 (55%) |
Deciphering the Fragments: Key Pathways
The fragmentation of exo-2-bromonorbornane is dominated by the loss of a bromine radical to form the stable norbornyl cation at m/z 95, which is the base peak.[4] Subsequent fragmentation of this cation leads to the ions observed at m/z 67, 66, and 41.
In contrast, the fragmentation of 3-bromocamphor is directed by the presence of the carbonyl group. The base peak at m/z 151 corresponds to the loss of the bromine atom.[3] Other significant fragments arise from further cleavages of the bicyclic ketone structure.
Experimental Protocols
The following provides a detailed methodology for the analysis of brominated bicyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS), based on standard analytical practices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Visualizing Fragmentation and Workflow
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a common fragmentation pathway and a typical experimental workflow.
Caption: Primary fragmentation pathway of exo-2-bromonorbornane.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Analysis of Experimental and Computational Data for the Bicyclo[2.2.2]octyl Cation
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octyl cation is a key carbocation intermediate in organic chemistry, the study of which provides fundamental insights into reaction mechanisms and carbocation stability. This guide presents a comparative analysis of available experimental data and computational studies on this species and its close derivatives. Due to the challenges in directly observing the unsubstituted secondary bicyclo[2.2.2]octyl cation, this guide leverages data from the closely related 2-methyl-2-bicyclo[2.2.2]octyl cation and the parent bicyclo[2.2.2]octane molecule, alongside computational data for analogous structures.
Data Presentation: A Comparative Overview
The following tables summarize key spectroscopic and kinetic data, offering a side-by-side comparison of experimental findings and computational predictions.
Table 1: 13C NMR Chemical Shifts (ppm)
| Compound/Cation | Carbon Atom | Experimental 13C NMR (ppm) | Computational 13C NMR (ppm) |
| Bicyclo[2.2.2]octane (in CDCl3)[1][2] | C1, C4 (Bridgehead) | 25.8 | N/A |
| C2, C3, C5, C6, C7, C8 | 24.1 | N/A | |
| 2-Methyl-2-bicyclo[2.2.2]octyl Cation[3] | C2 (Cationic Center) | ~340 | N/A |
| Other Carbons | Not Reported | N/A | |
| 1-Silabicyclo[2.2.2]oct-1-yl Cation (Calculated)[4] | Si1 (Cationic Center) | N/A | ~150-200 |
Note: N/A indicates that specific data was not available in the searched literature. The experimental data for the 2-methyl derivative provides a valuable benchmark for the significant downfield shift expected for the carbocationic center.
Table 2: Infrared (IR) Spectroscopy Data (cm-1)
| Compound | Experimental IR Peak(s) (cm-1) | Computational IR Peak(s) (cm-1) | Vibrational Mode Assignment |
| Bicyclo[2.2.2]octane (Gas Phase)[5][6] | ~2950, ~2870 | N/A | C-H stretching |
| ~1450 | N/A | CH2 scissoring | |
| Bicyclo[2.2.2]oct-2-ene (Gas Phase)[7] | ~3040, ~2940, ~2870 | N/A | =C-H and C-H stretching |
| ~1610 | N/A | C=C stretching | |
| 1,4-Diazabicyclo[2.2.2]octane (Experimental & Calculated)[8] | Multiple bands reported | Multiple bands calculated (DFT) | Skeletal and C-H vibrations |
Note: Direct experimental IR data for the bicyclo[2.2.2]octyl cation is scarce. The IR spectra of the parent alkane and alkene provide reference points for the C-H and skeletal vibrations, which would be expected to shift upon formation of the carbocation.
Table 3: Solvolysis Rate Data
| Precursor | Solvent/Conditions | Relative Rate |
| 2-Bicyclo[2.2.2]octanyl tosylate | Various | Reported |
| 1-Bicyclo[2.2.2]octyl tosylate[9] | Various | Reported |
| 4-Substituted bicyclo[2.2.2]octylmethyl tosylates[10] | Sodium Thiophenolate | Reported |
Note: Solvolysis rates are indicative of the stability of the resulting carbocation. While absolute rates are highly dependent on conditions, relative rates provide valuable insights into the electronic and steric effects governing cation formation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of typical protocols for key experiments related to the study of the bicyclo[2.2.2]octyl cation.
Generation and 13C NMR Characterization of the 2-Methyl-2-bicyclo[2.2.2]octyl Cation
-
Precursor Synthesis : The corresponding alcohol, 2-methyl-2-bicyclo[2.2.2]octanol, is synthesized through standard organometallic addition to a ketone precursor (e.g., bicyclo[2.2.2]octan-2-one with methyllithium (B1224462) or methylmagnesium bromide).
-
Cation Generation : The cation is typically generated in situ in a superacid medium at low temperature to ensure its stability for spectroscopic analysis. A common procedure involves dissolving the alcohol precursor in a mixture of FSO3H-SbF5 (often referred to as "Magic Acid") and SO2ClF as the solvent system at temperatures around -78 °C.
-
NMR Spectroscopy : 13C NMR spectra are recorded at low temperatures (e.g., -80 °C to -60 °C) using a high-field NMR spectrometer. The characteristic downfield shift of the carbon atom bearing the positive charge is the primary diagnostic feature.
Solvolysis Kinetics of Bicyclo[2.2.2]octyl Derivatives
-
Substrate Synthesis : The tosylate or other suitable leaving group derivative of the corresponding bicyclo[2.2.2]octanol is synthesized. For example, the alcohol is treated with p-toluenesulfonyl chloride in pyridine.
-
Kinetic Runs : The solvolysis reactions are carried out in a suitable solvent (e.g., ethanol, acetic acid, or aqueous acetone) at a precisely controlled temperature. The progress of the reaction is monitored over time.
-
Rate Determination : The rate of reaction is typically determined by monitoring the disappearance of the reactant or the appearance of a product. This can be achieved through various techniques, including:
-
Titrimetry : Aliquots of the reaction mixture are withdrawn at specific time intervals, and the liberated acid (e.g., toluenesulfonic acid) is titrated with a standardized base.
-
Conductivity : The increase in conductivity of the solution due to the formation of ionic products is monitored.
-
Spectroscopy (UV-Vis or NMR) : If the reactant or product has a distinct spectroscopic signature, its concentration can be monitored over time.
-
-
Rate Constant Calculation : The rate constants are calculated by fitting the concentration versus time data to the appropriate rate law, typically a first-order rate equation for SN1 solvolysis.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows involved in the comparative study of the bicyclo[2.2.2]octyl cation.
Caption: A workflow diagram illustrating the parallel experimental and computational approaches.
Caption: Relationship between the target cation and its experimentally and computationally studied analogs.
References
- 1. Bicyclo(2.2.2)octane | C8H14 | CID 9235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Beta-silyl-substituted silaadamantyl, silabicyclo[2.2.2]octyl, silanorbornyl, and 1-silacyclohexyl cations. A theoretical (DFT and GIAO NMR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 6. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 7. Bicyclo[2.2.2]oct-2-ene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Reactions of a Rigid Scaffold: A Comparative Guide to the Validation of 1-Bromobicyclo[2.2.2]octane Products
For researchers, scientists, and drug development professionals, understanding the reactivity of rigid bicyclic scaffolds is paramount for the rational design of novel chemical entities. 1-Bromobicyclo[2.2.2]octane, a seemingly simple bridgehead halide, presents a fascinating case study in sterically-controlled reactivity. This guide provides a comprehensive comparison of the outcomes of various reactions attempted with this substrate, supported by experimental data and detailed protocols, offering a clear roadmap for validating reaction products and exploring alternative synthetic strategies.
The unique, caged structure of this compound dictates its chemical behavior, rendering it resistant to classical substitution and elimination pathways while opening the door to specific, often slow, transformations. This guide will delve into the validation of products from nucleophilic substitution (SNA), elimination (E), and alternative synthetic routes, providing a comparative analysis of their efficacy.
Unraveling the Inertness: A Look at Substitution and Elimination Reactions
The reactivity of this compound is fundamentally governed by the high degree of strain that would be introduced in the transition states of many common organic reactions.
Nucleophilic Substitution: A Tale of Two Mechanisms
SNA2 Reactions: A Sterically Impossible Feat
The bimolecular nucleophilic substitution (SNA2) mechanism, which requires a backside attack of the nucleophile on the carbon atom bearing the leaving group, is effectively shut down in the case of this compound. The rigid, cage-like framework completely shields the rear of the bridgehead carbon, making it impossible for a nucleophile to approach from the required trajectory.
Experimental Evidence of Unreactivity:
Numerous studies have demonstrated the inertness of this compound to SNA2 conditions. For instance, treatment with strong nucleophiles such as sodium ethoxide in ethanol (B145695), even at elevated temperatures, results in the recovery of the starting material, with no substitution product detected.
SNA1 Reactions: A Slow but Possible Pathway
In contrast to the SNA2 pathway, the unimolecular nucleophilic substitution (SNA1) reaction, which proceeds through a carbocation intermediate, is observed for this compound, albeit at a significantly reduced rate compared to its acyclic counterparts. The primary reason for this sluggishness is the instability of the resulting bridgehead carbocation, which cannot adopt the preferred planar geometry due to the rigid bicyclic structure (Bredt's Rule).
Solvolysis: A Key Example of SNA1 Reactivity
The solvolysis of this compound in nucleophilic solvents like aqueous ethanol provides the corresponding substitution product, 1-hydroxybicyclo[2.2.2]octane. The reaction rate is, however, dramatically slower than that of a typical tertiary alkyl halide like tert-butyl bromide.
Caption: SNA1 solvolysis of this compound.
Table 1: Relative Solvolysis Rates of Alkyl Bromides in 80% Ethanol
| Compound | Relative Rate |
| tert-Butyl bromide | 1 |
| 1-Bromoadamantane | 1 x 10-3 |
| This compound | ~1 x 10-6 |
This dramatic difference in reactivity highlights the profound effect of the rigid bicyclic structure on carbocation stability.
Facilitating Substitution: The Role of Silver Salts
To overcome the slow rate of carbocation formation, Lewis acids such as silver trifluoromethanesulfonate (B1224126) (silver triflate) can be employed. Silver ions coordinate to the bromine atom, facilitating its departure and generating the bridgehead carbocation under milder conditions. This allows for the reaction with a wider range of nucleophiles to afford various 1-substituted bicyclo[2.2.2]octane derivatives in good yields.
Elimination Reactions: A Violation of Geometric Principles
E2 Reactions: An Inaccessible Transition State
The bimolecular elimination (E2) reaction requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group. In this compound, the rigid structure prevents the C-H and C-Br bonds from achieving this required geometry. Furthermore, the formation of a double bond at the bridgehead position would violate Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system due to the resulting ring strain.
Experimental Confirmation of Unreactivity:
Treatment of this compound with strong bases, such as potassium tert-butoxide in tert-butanol, fails to produce the corresponding alkene, bicyclo[2.2.2]oct-1-ene. The starting material is typically recovered unchanged.
Caption: E2 elimination is geometrically forbidden.
Alternative Synthetic Routes to 1-Substituted Bicyclo[2.2.2]octanes
Given the limitations of direct substitution and elimination reactions on this compound, alternative synthetic strategies are often employed to access 1-substituted derivatives.
The Hunsdiecker Reaction: A Decarboxylative Halogenation
A reliable method for preparing this compound itself is the Hunsdiecker reaction, starting from bicyclo[2.2.2]octane-1-carboxylic acid. This reaction involves the thermal decomposition of the silver salt of the carboxylic acid in the presence of bromine.
Caption: Synthesis of this compound via the Hunsdiecker reaction.
The Ritter Reaction: Introducing Nitrogen Functionality
The Ritter reaction provides a pathway to introduce nitrogen-containing functional groups at the bridgehead position. This reaction typically involves the treatment of an alcohol with a nitrile in the presence of a strong acid. Thus, 1-hydroxybicyclo[2.2.2]octane, the product of solvolysis, can be converted to the corresponding N-substituted amide, which can be further hydrolyzed to the amine.
Experimental Protocols
Protocol 1: Solvolysis of this compound
-
Reaction Setup: A solution of this compound (1.0 g, 5.3 mmol) in 50 mL of 80% aqueous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The solution is heated to reflux for an extended period (e.g., 48-72 hours), with the progress of the reaction monitored by gas chromatography (GC).
-
Workup: After cooling to room temperature, the majority of the ethanol is removed under reduced pressure. The remaining aqueous solution is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel to yield 1-hydroxybicyclo[2.2.2]octane. The product is characterized by NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Silver Triflate-Assisted Substitution
-
Reaction Setup: To a solution of this compound (0.5 g, 2.6 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, is added silver triflate (0.74 g, 2.9 mmol).
-
Nucleophile Addition: The desired nucleophile (e.g., an enol silyl (B83357) ether, 3.0 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the silver bromide precipitate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification and Analysis: The residue is purified by column chromatography to afford the 1-substituted bicyclo[2.2.2]octane derivative, which is then characterized by spectroscopic methods.
Protocol 3: Hunsdiecker Reaction of Bicyclo[2.2.2]octane-1-carboxylic acid
-
Salt Formation: Bicyclo[2.2.2]octane-1-carboxylic acid (2.0 g, 12.9 mmol) is dissolved in water containing a stoichiometric amount of sodium hydroxide. A solution of silver nitrate (B79036) (2.2 g, 13.0 mmol) in water is added, and the resulting precipitate of silver bicyclo[2.2.2]octane-1-carboxylate is collected by filtration, washed with water and acetone, and dried in a vacuum oven.
-
Reaction Setup: The dry silver salt (2.5 g, 9.6 mmol) is suspended in anhydrous carbon tetrachloride (30 mL) in a flask protected from light.
-
Bromination: A solution of bromine (1.53 g, 9.6 mmol) in carbon tetrachloride (10 mL) is added dropwise to the stirred suspension.
-
Reaction Conditions: The mixture is heated to reflux until the evolution of carbon dioxide ceases.
-
Workup: The reaction mixture is cooled and filtered to remove silver bromide. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and water, dried over anhydrous calcium chloride, and the solvent is removed by distillation.
-
Purification and Analysis: The crude this compound is purified by sublimation or chromatography and characterized by its melting point and spectroscopic data.
Conclusion
The validation of reaction products of this compound requires a nuanced understanding of its inherent structural constraints. While direct SNA2 and E2 reactions are precluded, SNA1-type substitutions, though slow, can be achieved and significantly accelerated with the aid of Lewis acids. For the synthesis of 1-substituted bicyclo[2.2.2]octane derivatives, alternative methods such as the Hunsdiecker and Ritter reactions provide effective and reliable pathways. This comparative guide provides the necessary framework for researchers to navigate the unique reactivity of this important bicyclic scaffold, enabling the confident validation of reaction outcomes and the strategic design of synthetic routes.
Unraveling the Inertia: A Comparative Guide to the Solvolysis of Bridgehead Halides
For researchers, scientists, and professionals in drug development, understanding the principles of chemical reactivity is paramount. This guide provides an in-depth comparison of the relative reactivity of bridgehead halides in solvolysis reactions, supported by experimental data and detailed methodologies. The unique structural constraints of these bicyclic compounds render them remarkably unreactive, a phenomenon critical to comprehending reaction mechanisms and designing novel molecular scaffolds.
Bridgehead halides, where a halogen atom is positioned at a carbon atom common to two or more rings, exhibit profoundly supressed reactivity in nucleophilic substitution reactions. This inertness is a direct consequence of the rigid, caged structure of bicyclic systems, which prevents the attainment of the ideal transition state geometries required for both SN1 and SN2 pathways.
The Energetic Barrier: Why Bridgehead Halides Resist Solvolysis
The primary mechanism for solvolysis of tertiary halides is the SN1 reaction, which proceeds through a planar, sp2-hybridized carbocation intermediate. However, at a bridgehead position, the rigid ring system prevents the carbocation from achieving this planar geometry. This geometric constraint, famously summarized by Bredt's Rule which states that a double bond cannot be formed at a bridgehead position in a small ring system, leads to a highly strained and energetically unfavorable carbocation.[1][2][3] Consequently, the activation energy for the formation of a bridgehead carbocation is prohibitively high, drastically slowing down the rate of SN1 solvolysis.[4][5][6]
Similarly, the SN2 mechanism, which involves a backside attack by a nucleophile, is sterically hindered at the bridgehead position. The cage-like structure of the bicyclic system effectively shields the back of the carbon-halogen bond, making it inaccessible for the incoming nucleophile.[4][7] This steric hindrance makes the SN2 pathway equally unfeasible for bridgehead halides.
Quantitative Comparison of Solvolysis Rates
The dramatic decrease in reactivity of bridgehead halides compared to their acyclic counterparts is starkly illustrated by their relative solvolysis rates. The following table summarizes key quantitative data for the solvolysis of several bridgehead bromides in 80% aqueous ethanol (B145695) at 25°C, with the highly reactive tertiary butyl bromide included for comparison.
| Compound | Structure | Relative Rate of Solvolysis (in 80% EtOH at 25°C) | Rate Constant (k) (s⁻¹) |
| tert-Butyl bromide | (CH₃)₃CBr | 1 | 1.4 x 10⁻⁴ |
| 1-Bromoadamantane | C₁₀H₁₅Br | 10⁻³ - 10⁻⁴ | ~1.4 x 10⁻⁷ - 1.4 x 10⁻⁸ |
| 1-Bromobicyclo[2.2.2]octane | C₈H₁₃Br | 10⁻⁷ | ~1.4 x 10⁻¹¹ |
| 1-Bromobicyclo[2.2.1]heptane | C₇H₁₁Br | 10⁻¹⁴ | ~1.4 x 10⁻¹⁸ |
Data compiled from multiple sources. The rate constant for t-butyl bromide is an approximate value under these conditions, and the other rate constants are estimated based on the relative rates.
The data clearly demonstrates that as the rigidity of the bicyclic system increases and the bridgehead carbon is further constrained from achieving a planar geometry, the rate of solvolysis plummets by several orders of magnitude. 1-Bromobicyclo[2.2.1]heptane, with its highly strained norbornyl framework, is exceptionally unreactive.
Experimental Protocols for Measuring Solvolysis Rates
The slow reaction rates of bridgehead halides necessitate sensitive techniques for kinetic analysis. Two common methods are the titrimetric method and the conductometric method.
Titrimetric Method
This method involves monitoring the production of acid (HBr) during the solvolysis reaction by titration with a standardized base.
Materials:
-
Bridgehead halide (e.g., 1-bromoadamantane)
-
Solvent (e.g., 80% ethanol/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
A solution of the bridgehead halide in the chosen solvent is prepared and placed in a constant temperature bath to equilibrate.
-
A known volume of the standardized NaOH solution and a few drops of the indicator are added to the reaction mixture.
-
The time taken for the indicator to change color (as the generated HBr neutralizes the added NaOH) is recorded.
-
Immediately, another aliquot of NaOH is added, and the time for the subsequent color change is recorded.
-
This process is repeated to obtain a series of time points for the consumption of known amounts of base.
-
The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the unreacted halide versus time. For very slow reactions, measurements may need to be taken over several days or weeks, or the temperature may be elevated to increase the rate.
Conductometric Method
This method is particularly well-suited for slow reactions as it relies on the continuous monitoring of the change in electrical conductivity of the solution as the reaction progresses. The solvolysis of a neutral alkyl halide produces ions (H⁺ and Br⁻), leading to an increase in conductivity.
Materials:
-
Bridgehead halide
-
Solvent
-
Conductivity meter with a probe
-
Constant temperature bath
-
Reaction cell
Procedure:
-
A solution of the bridgehead halide in the solvent is placed in a thermostated reaction cell.
-
The conductivity probe is immersed in the solution, and the initial conductivity is recorded.
-
The change in conductivity is monitored over time as the solvolysis reaction proceeds.
-
The first-order rate constant is calculated from the rate of change of conductivity. This method offers the advantage of continuous, automated data collection, which is ideal for the very slow solvolysis of bridgehead halides.
Visualizing the Constraints on Reactivity
The following diagrams illustrate the key structural and mechanistic factors governing the reactivity of bridgehead halides.
Caption: Comparison of SN1 pathways for acyclic vs. bridgehead halides.
Caption: General experimental workflow for solvolysis kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Conductometric Titration: Principle, Procedure & Applications [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storre.stir.ac.uk [storre.stir.ac.uk]
- 7. scienceready.com.au [scienceready.com.au]
Safety Operating Guide
Proper Disposal of 1-Bromobicyclo[2.2.2]octane: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1-Bromobicyclo[2.2.2]octane, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance in a research environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to laboratory safety and environmental responsibility. This compound, a halogenated organic compound, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive operational and disposal plan.
Hazard Profile and Safety Precautions
This compound is classified as a skin and eye irritant and may cause respiratory irritation. When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Waste Classification
As a brominated organic compound, this compound is categorized as a halogenated organic waste.[1] Such wastes are generally considered hazardous and must be disposed of following specific regulations to prevent environmental contamination. In the United States, wastes from the production of some organobromine chemicals are listed as hazardous under the Resource Conservation and Recovery Act (RCRA).[2] While specific waste codes for this compound are not explicitly listed, it should be managed as a hazardous waste. For instance, halogenated solvents are assigned the waste tracking code G150 in some classifications.[3]
| Waste Category | Description | Typical Waste Codes (Example) |
| Halogenated Organic Waste | Organic compounds containing bromine, chlorine, fluorine, or iodine. | G150 (Halogenated Solvents)[3] |
Disposal Procedures: A Step-by-Step Guide
Due to the stable nature of the bicyclic ring structure, this compound is relatively unreactive and not amenable to simple chemical neutralization methods in a standard laboratory setting. The bridgehead bromine atom is sterically hindered, making it resistant to common nucleophilic substitution (SN1/SN2) and elimination (E2) reactions.[4][5][6][7] Therefore, treatment by a licensed professional waste disposal service is mandatory.
1. Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and other compatible halogenated organic waste.
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
2. Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any other components of the waste stream and their concentrations.
-
Note the date when the waste was first added to the container.
3. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Refer to the Safety Data Sheet (SDS) for specific storage incompatibilities.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
5. Documentation:
-
Maintain a log of the accumulated waste, including the chemical name, quantity, and date of disposal.
Experimental Protocols for Waste Management
While in-lab chemical treatment of this compound is not recommended, the following protocol outlines the general procedure for preparing the waste for professional disposal.
Protocol for Collection and Storage of this compound Waste:
-
Container Selection: Obtain a clean, dry, and chemically resistant container with a screw cap. A glass bottle is generally suitable.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.
-
Waste Transfer: Carefully transfer the this compound waste into the container using a funnel. Perform this step in a fume hood.
-
Sealing: Securely close the container cap.
-
Decontamination: Wipe the exterior of the container with an appropriate solvent (e.g., isopropanol) to remove any external contamination.
-
Storage: Place the container in a designated secondary containment bin in a satellite accumulation area.
-
Log Entry: Record the addition of waste in the laboratory's hazardous waste log.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. epa.gov [epa.gov]
- 3. policy.acu.edu.au [policy.acu.edu.au]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved this compound does not undergo an E2 | Chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Logistical Information for Handling 1-Bromobicyclo[2.2.2]octane
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-Bromobicyclo[2.2.2]octane, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against skin contact.[2] Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety goggles or a face shield | Tightly fitting safety goggles should be worn to protect against splashes.[3] A face shield offers additional protection.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against accidental spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of vapors, all handling should be performed in a chemical fume hood or a well-ventilated laboratory space.[3] |
Experimental Protocol for Safe Handling
The following step-by-step guide ensures the safe handling of this compound throughout the experimental workflow.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment:
-
Wear a laboratory coat.
-
Put on safety goggles.
-
Wear chemical-resistant gloves (nitrile or neoprene).
3. Handling and Experimental Procedure:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate glassware and equipment to avoid spills.
-
Keep containers of the chemical sealed when not in use.
4. Spills and Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with soap and water.[3]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
In case of a large spill, evacuate the area and follow emergency protocols.
5. Disposal Plan:
-
All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
